MDL 72527
Description
Properties
InChI |
InChI=1S/C12H20N2.2ClH/c1-3-5-9-13-11-7-8-12-14-10-6-4-2;;/h5-6,13-14H,1-2,7-12H2;2*1H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVRWVVFVHINOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCNCCCCNCC=C=C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93565-01-6 | |
| Record name | MDL 72527 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093565016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MDL-72527 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YVR349GN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MDL 72527
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL 72527, also known as N,N'-bis(2,3-butadienyl)-1,4-butanediamine, is a potent, irreversible inhibitor of polyamine oxidase (PAO) and spermine oxidase (SMOX). Its mechanism of action extends beyond simple enzyme inhibition, encompassing a significant lysosomotropic effect that contributes to its cytotoxicity, particularly in transformed cells. This guide provides a comprehensive overview of the core mechanisms of this compound, detailing its enzymatic inhibition, the resultant impact on polyamine metabolism, and its induction of apoptosis through lysosomal and mitochondrial pathways. Detailed experimental protocols and consolidated quantitative data are presented to facilitate further research and development.
Core Mechanism of Action: Inhibition of Polyamine Catabolism
This compound primarily functions as a mechanism-based inactivator of FAD-dependent polyamine oxidases, including both spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (PAO). These enzymes are critical for the catabolism of polyamines, a class of aliphatic polycations essential for cell growth, differentiation, and proliferation.
By irreversibly inhibiting PAO and SMOX, this compound disrupts the polyamine catabolic pathway. This leads to a decrease in the intracellular concentrations of putrescine and spermidine, and a corresponding accumulation of N1-acetylated polyamines, such as N1-acetylspermidine.[1] The inhibition of SMOX also prevents the breakdown of spermine, which can lead to its accumulation in certain contexts.
The enzymatic oxidation of polyamines by PAO and SMOX generates toxic byproducts, including hydrogen peroxide (H2O2) and reactive aldehydes like acrolein. These molecules contribute to oxidative stress and cellular damage. This compound, by inhibiting these enzymes, effectively reduces the production of these harmful metabolites.[2][3]
Quantitative Inhibition Data
The inhibitory potency of this compound against polyamine oxidases has been quantified in various studies. The following table summarizes key inhibitory constants.
| Enzyme Target | Inhibitor | IC50 Value (µM) | Ki Value (µM) | Notes | Reference |
| Spermine Oxidase (SMOX) | This compound | 6.1 - 100 | 63 | Irreversible inhibitor | [4][5] |
| N1-Acetylpolyamine Oxidase (PAO) | This compound | 0.02 | - | Highly potent irreversible inhibitor | [5] |
Lysosomotropic Effect and Induction of Apoptosis
A key aspect of this compound's mechanism of action, particularly in cancer cells, is its lysosomotropic nature. As a weak base, this compound can readily cross cell membranes and accumulates in acidic organelles, most notably lysosomes.
This accumulation within lysosomes leads to lysosomal membrane permeabilization (LMP). The compromised lysosomal membrane releases cathepsins and other hydrolases into the cytosol, triggering a cascade of events that culminate in apoptosis.[6] A hallmark of this process is the formation of large cytosolic vacuoles derived from the damaged lysosomes.[1][6]
The apoptotic signaling pathway initiated by this compound involves the following key steps:
-
Lysosomal Membrane Permeabilization: Accumulation of this compound in lysosomes disrupts their integrity.
-
Release of Cathepsins: Lysosomal proteases are released into the cytoplasm.
-
Downregulation of Bcl-XL: The expression of the anti-apoptotic protein Bcl-XL is reduced.[1]
-
Activation of Caspase-3: The executioner caspase-3 is activated, leading to the cleavage of cellular substrates and the execution of apoptosis.[1]
This lysosomotropic effect appears to be selective for transformed or malignant cells, which may have an increased capacity for polyamine analogue uptake and accumulation.[1][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo inhibition of polyamine oxidase by a spermine analogue, MDL-72527, in tomato exposed to sublethal and lethal salt stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Novel Small-Molecule SMOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MDL 72527: A Potent Polyamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL 72527, also known as N,N'-bis(2,3-butadienyl)-1,4-butanediamine, is a powerful and irreversible inhibitor of polyamine oxidase (PAO). Its primary function lies in the modulation of polyamine metabolism, a critical pathway in cell growth, differentiation, and death. By inhibiting key enzymes such as spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (APAO), this compound effectively curtails the production of cytotoxic byproducts like hydrogen peroxide and acrolein. This inhibitory action confers significant neuroprotective and anti-inflammatory properties, making this compound a valuable tool in preclinical research for a variety of conditions, including ischemic retinopathy, neurodegenerative diseases, and certain cancers. Furthermore, at higher concentrations, this compound exhibits lysosomotropic properties, leading to the selective induction of apoptosis in transformed cells. This technical guide provides a comprehensive overview of the core functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Core Function and Mechanism of Action
This compound is a potent, enzyme-activated, irreversible inhibitor of polyamine oxidase (PAO)[1]. It specifically targets two key enzymes in the polyamine catabolic pathway: spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (APAO)[2][3]. The inhibition of these enzymes by this compound disrupts the normal degradation of polyamines, leading to a reduction in the production of hydrogen peroxide (H2O2) and reactive aldehydes such as acrolein, which are known to induce oxidative stress and cellular damage[2][4][5].
The therapeutic and experimental utility of this compound stems from this primary mechanism. In models of neuroinflammation and ischemic injury, the reduction in oxidative stress and inflammation is a key outcome of this compound treatment[3]. For instance, in ischemic retinopathy, this compound has been shown to reduce microglial activation and limit vascular injury[2].
Beyond its role in mitigating oxidative stress, this compound has demonstrated a selective cytotoxic effect on transformed hematopoietic cells[6][7]. This is attributed to its lysosomotropic properties, where the molecule accumulates in lysosomes, leading to their disruption and the subsequent induction of apoptosis[1][6]. This dual functionality makes this compound a subject of interest in both neuroprotective and cancer research.
Quantitative Data
The following tables summarize the key quantitative data associated with the inhibitory activity and therapeutic effects of this compound.
| Enzyme Target | IC50 Value (µM) | Reference |
| Spermine Oxidase (SMOX) | 6.1 | [2][8] |
| N1-acetylpolyamine Oxidase (APAO) | 0.02 | [2][8] |
| Experimental Model | Treatment Regimen | Key Findings | Reference |
| Oxygen-Induced Retinopathy (OIR) | Intraperitoneal injections during P12-P16 | Significant reduction in vaso-obliteration (p<0.01) and neovascularization (p<0.05).[9] | [9] |
| Temporary Focal Cerebral Ischemia | 100 mg/kg; i.p.; once | Reduced ischemic injury volume by 22% in the cortex and 17% in the subcortex.[10] | [10] |
| Human Melanoma Cells (M14 WT) | 300 µM; 24 h | Evident morphological changes with the appearance of a large number of lysosomes and numerous cytoplasmic vacuoles.[10] No significant effect on cell survival.[10] | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes involving this compound, the following diagrams have been generated using the DOT language.
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in inflammation and cellular stress.
Caption: this compound signaling cascade.
Experimental Workflow: Oxygen-Induced Retinopathy (OIR) Model
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in the OIR mouse model.
Caption: OIR experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on this compound are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Western Blotting
Objective: To determine the expression levels of specific proteins in retinal tissue following this compound treatment in an OIR model.
Methodology:
-
Tissue Lysis: Retinal tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.
-
Protein Quantification: The total protein concentration of each sample is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel. Electrophoresis is performed to separate proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-P38, p-ERK1/2, p-STAT3, Nrf2, HO-1, and a loading control like β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's recommendations.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence
Objective: To visualize the localization and expression of specific proteins in retinal sections.
Methodology:
-
Tissue Preparation: Eyes are enucleated and fixed in 4% paraformaldehyde. The retinas are then dissected and cryoprotected in sucrose solutions before being embedded in OCT compound and sectioned.
-
Antigen Retrieval: Sections are permeabilized with a detergent-based buffer (e.g., PBS with Triton X-100).
-
Blocking: Non-specific binding sites are blocked by incubating the sections in a blocking solution containing normal serum.
-
Primary Antibody Incubation: The sections are incubated with primary antibodies (e.g., against Iba-1 for microglia, or other proteins of interest) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the sections are incubated with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the sections are mounted with an anti-fade mounting medium.
-
Imaging: The stained sections are visualized using a confocal or fluorescence microscope.
High-Performance Liquid Chromatography (HPLC) for Polyamine Analysis
Objective: To quantify the levels of polyamines (e.g., putrescine, spermidine, spermine) in biological samples.
Methodology:
-
Sample Preparation: Tissues or cells are homogenized in perchloric acid to precipitate proteins. The supernatant containing the polyamines is collected after centrifugation.
-
Derivatization: The polyamines in the supernatant are derivatized with a fluorescent reagent such as o-phthalaldehyde (OPA) in the presence of a thiol-containing compound to form stable, fluorescent adducts.
-
HPLC Separation: The derivatized polyamines are separated on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent like methanol or acetonitrile. The specific gradient profile should be optimized for the separation of the polyamines of interest.
-
Detection: The fluorescent derivatives are detected using a fluorescence detector with appropriate excitation and emission wavelengths.
-
Quantification: The concentration of each polyamine is determined by comparing the peak areas of the samples to those of known standards.
References
- 1. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. usbio.net [usbio.net]
- 5. img.abclonal.com [img.abclonal.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to MDL 72527: A Potent Polyamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL 72527, also known as N¹,N⁴-di(2,3-butadienyl)-1,4-butanediamine, is a potent and irreversible inhibitor of polyamine oxidases (PAOs), including spermine oxidase (SMOX) and N¹-acetylpolyamine oxidase (PAOX). By blocking the catabolism of polyamines, this compound has emerged as a critical tool in elucidating the physiological and pathological roles of polyamine metabolism. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on key signaling pathways. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of polyamine biology and the development of novel therapeutics.
Introduction
Polyamines, such as spermine, spermidine, and putrescine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and proliferation. The intracellular concentrations of polyamines are tightly regulated through a balance of biosynthesis, catabolism, and transport. The catabolic pathway, mediated by the flavin-dependent enzymes spermine oxidase (SMOX) and N¹-acetylpolyamine oxidase (PAOX), plays a crucial role in polyamine homeostasis. Dysregulation of this pathway has been implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.
This compound is a mechanism-based, irreversible inhibitor of both SMOX and PAOX.[1] Its ability to specifically target these enzymes has made it an invaluable pharmacological tool for investigating the consequences of polyamine catabolism inhibition. Research utilizing this compound has demonstrated its neuroprotective, anti-inflammatory, and anti-neoplastic potential in various preclinical models.
Mechanism of Action
This compound acts as a suicide substrate for SMOX and PAOX. The allenic groups in its structure are key to its inhibitory activity. The flavin adenine dinucleotide (FAD) cofactor within the active site of the polyamine oxidases attempts to oxidize the substrate, leading to the formation of a reactive intermediate that covalently binds to the enzyme, thereby irreversibly inactivating it. This targeted inhibition prevents the breakdown of spermine and N¹-acetylated polyamines, leading to an accumulation of these substrates and a reduction in the production of their catabolic byproducts, such as hydrogen peroxide (H₂O₂), aminoaldehydes, and the highly reactive aldehyde, acrolein.[2]
Quantitative Inhibitory Data
The inhibitory potency of this compound against SMOX and PAOX has been determined in numerous studies. The following table summarizes key quantitative data, including IC₅₀ and Kᵢ values, from various sources. These values can vary depending on the enzyme source, substrate concentration, and assay conditions.
| Enzyme Target | Inhibitory Parameter | Value (µM) | Species/Source | Reference(s) |
| Spermine Oxidase (SMOX) | IC₅₀ | 6.1 | Not Specified | [3] |
| IC₅₀ | 88 | Not Specified | [2][4] | |
| IC₅₀ | 89-100 | Not Specified | [3][5] | |
| IC₅₀ | 90 | Not Specified | [4] | |
| IC₅₀ | 100 | Not Specified | [1][6] | |
| Kᵢ | 63 | Murine | [1][3][5][6] | |
| N¹-Acetylpolyamine Oxidase (PAOX) | IC₅₀ | 0.02 | Not Specified | [3] |
| Kᵢ | 20 | Murine | [1] | |
| Kᵢ | 21 | Not Specified | [1] |
Experimental Protocols
In Vitro Polyamine Oxidase Activity Assay (Chemiluminescent Method)
This protocol describes a common method for determining the inhibitory effect of this compound on SMOX activity by measuring the production of hydrogen peroxide.
Materials:
-
Purified SMOX enzyme
-
Spermine (substrate)
-
This compound
-
Horseradish peroxidase (HRP)
-
Luminol
-
Glycine buffer (pH 8.0)
-
96-well microplate
-
Luminometer
Procedure:
-
Prepare a master mix containing luminol and HRP in glycine buffer.
-
Add the purified SMOX enzyme to the wells of a 96-well plate.
-
Add varying concentrations of this compound or vehicle control to the wells and incubate for a specified time (e.g., 2 minutes at 37°C) to allow for inhibitor-enzyme interaction.[1][4]
-
Initiate the enzymatic reaction by adding spermine to each well.[1][4]
-
Immediately measure the chemiluminescence generated by the HRP-catalyzed oxidation of luminol by H₂O₂ using a luminometer. Integrate the signal over a defined period (e.g., 40 seconds).[1][4]
-
Calculate the percent inhibition by comparing the luminescence in the this compound-treated wells to the vehicle-treated control wells.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Experimental Workflow: Mouse Model of Ischemic Retinopathy
This workflow outlines a typical in vivo experiment to evaluate the therapeutic potential of this compound in a mouse model of oxygen-induced retinopathy (OIR).[7][8]
Experimental Design:
-
Animal Model: C57BL/6J mice.
-
Induction of OIR: Expose newborn mouse pups to a hyperoxic environment (e.g., 75% oxygen) from postnatal day 7 (P7) to P12 to induce vaso-obliteration. Return the pups to room air at P12, which leads to relative hypoxia and subsequent neovascularization.
-
Treatment: Administer this compound (e.g., 40 mg/kg, intraperitoneally) or vehicle (e.g., saline) daily from P12 to P16.[8]
-
Endpoint Analysis (P17):
-
Retinal Flat Mounts: Euthanize the mice, enucleate the eyes, and dissect the retinas. Stain the retinal vasculature with an appropriate marker (e.g., isolectin B4) to visualize and quantify the areas of vaso-obliteration and neovascularization.[8]
-
Western Blot Analysis: Pool retinal tissues to analyze the protein expression levels of key signaling molecules (e.g., phospho-p38, phospho-ERK1/2, phospho-STAT3) and markers of inflammation and angiogenesis (e.g., VEGF).[8]
-
Immunohistochemistry: Prepare retinal cross-sections to examine the localization of specific proteins and cell types.
-
Signaling Pathways Modulated by this compound
Inhibition of polyamine catabolism by this compound has been shown to modulate several key intracellular signaling pathways, primarily due to the reduction of oxidative stress and inflammation.
Polyamine Catabolism Pathway
The primary effect of this compound is the direct inhibition of SMOX and PAOX, leading to a disruption of the polyamine catabolic pathway.
p38/ERK1/2/STAT3 Signaling Pathway
This compound has been shown to downregulate the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase 1/2 (ERK1/2), and Signal Transducer and Activator of Transcription 3 (STAT3) in models of neuroinflammation and ischemic retinopathy.[8] The reduction in oxidative stress resulting from SMOX/PAOX inhibition is a likely upstream event leading to the modulation of these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a novel substrate-derived spermine oxidase inhibitor - Dunston - Acta Naturae [actanaturae.ru]
- 3. Identification and Characterization of Novel Small-Molecule SMOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Inhibition of Spermine Oxidase by MDL 72527: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, including spermine, spermidine, and putrescine, are ubiquitous polycations essential for cell growth, differentiation, and survival. The intracellular concentrations of these molecules are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. Spermine oxidase (SMOX) is a key FAD-dependent enzyme in the polyamine catabolic pathway, catalyzing the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal. Dysregulation of SMOX activity has been implicated in various pathological conditions, including cancer and neurodegenerative diseases, making it an attractive target for therapeutic intervention.
MDL 72527, also known as N¹,N⁴-bis(2,3-butadienyl)-1,4-butanediamine, is a potent, irreversible inhibitor of polyamine oxidases.[1] Its mechanism-based inactivation of these enzymes has made it a valuable tool for elucidating the physiological roles of polyamine catabolism. This technical guide provides an in-depth overview of the selectivity of this compound for spermine oxidase, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Data Presentation: Inhibitory Potency and Selectivity of this compound
The efficacy and selectivity of this compound have been evaluated against spermine oxidase (SMOX) and other related flavin-dependent oxidases. The following table summarizes the key quantitative data on the inhibitory activity of this compound.
| Enzyme Target | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | % Inhibition @ 20 µM | Species | Reference |
| Spermine Oxidase (SMOX) | This compound | 6.1 | 63 | 90% | Not Specified | [1][2] |
| Spermine Oxidase (SMOX) | This compound | 89-100 | - | - | Not Specified | [2][3] |
| N¹-acetylpolyamine oxidase (APAO) | This compound | 0.02 | - | - | Not Specified | [1] |
| Monoamine Oxidase A (MAO-A) | This compound | - | - | Not Specified | Not Specified | [1] |
| Monoamine Oxidase B (MAO-B) | This compound | - | - | Not Specified | Not Specified | [1] |
| Lysine-Specific Demethylase 1 (LSD1) | This compound | - | - | Not Specified | Not Specified | [3] |
Note: Discrepancies in reported IC₅₀ values for SMOX may be attributed to variations in experimental conditions, such as enzyme and substrate concentrations, and assay methodologies.
Mechanism of Action and Signaling Pathway
This compound is a mechanism-based inactivator of spermine oxidase. It acts as a suicide substrate, where the enzyme's own catalytic activity converts this compound into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This prevents the oxidation of spermine, thereby disrupting the polyamine catabolic pathway.
Experimental Protocols
Spermine Oxidase (SMOX) Activity Assay (Chemiluminescence-based)
This protocol describes the determination of SMOX activity by measuring the production of hydrogen peroxide (H₂O₂) using a coupled reaction with horseradish peroxidase (HRP) and luminol.
Materials:
-
Purified SMOX enzyme or cell/tissue lysate
-
Spermine (substrate)
-
This compound (inhibitor)
-
Glycine buffer (0.083 M, pH 8.0)
-
Luminol solution
-
Horseradish peroxidase (HRP) solution
-
Pargyline (MAO inhibitor, for lysates)
-
Aminoguanidine (DAO inhibitor, for lysates)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Prepare Reaction Mix: In each well of a 96-well plate, prepare the reaction mix containing:
-
Glycine buffer (to final volume)
-
Cell/tissue lysate or purified SMOX enzyme (e.g., 0.3 µg/mL)
-
Luminol
-
HRP
-
Pargyline and aminoguanidine (if using lysates)
-
-
Inhibitor Addition: Add this compound or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 2 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add spermine (e.g., 2 mM final concentration) to each well to start the reaction.
-
Measure Chemiluminescence: Immediately measure the chemiluminescence using a luminometer, integrating the signal over a defined period (e.g., 60 seconds).
-
Data Analysis: Calculate the percentage of inhibition by comparing the luminescence in the inhibitor-treated wells to the vehicle control wells. Determine the IC₅₀ value by plotting the percent inhibition against a range of inhibitor concentrations.
References
An In-depth Technical Guide to the Chemical Properties and Biological Activity of MDL 72527
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL 72527, also known as N¹,N⁴-di-2,3-butadien-1-yl-1,4-butanediamine, is a potent and irreversible inhibitor of polyamine oxidases (PAOs), with notable selectivity for spermine oxidase (SMO) and N¹-acetylpolyamine oxidase (APAO). By targeting these key enzymes in the polyamine catabolic pathway, this compound modulates intracellular polyamine levels and reduces the production of cytotoxic byproducts such as hydrogen peroxide and acrolein. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and significant biological effects of this compound. It includes detailed experimental protocols and quantitative data to support its application in preclinical research, particularly in the fields of oncology, neurobiology, and inflammatory diseases.
Chemical Properties
This compound is a synthetic polyamine analogue characterized by its butadienyl functional groups, which are crucial for its mechanism-based inactivation of PAOs. The dihydrochloride salt is the commonly used form in experimental settings.
| Property | Value | Reference |
| Formal Name | N¹,N⁴-di-2,3-butadien-1-yl-1,4-butanediamine, dihydrochloride | [1] |
| CAS Number | 93565-01-6 | [1][2][3] |
| Molecular Formula | C₁₂H₂₀N₂ · 2HCl | [1][2][3] |
| Formula Weight | 265.2 g/mol | [1][2][3] |
| Appearance | White to brown crystalline solid/powder | [2] |
| SMILES | C=C=CCNCCCCNCC=C=C | [1] |
| InChI Key | IKSQCMLJDHRWOA-UHFFFAOYSA-N | [1] |
| Purity | ≥95% to ≥98% (HPLC) | [1][2] |
| Storage | Store at room temperature or +4°C | [2][4] |
| Stability | ≥ 4 years | [1] |
Solubility
| Solvent | Solubility | Reference |
| Water | 100 mM (100 mg/mL) | [4] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
| DMSO | 75 mM (0.33 mg/mL to 5 mg/mL, may require warming) | [1][2][4] |
| DMF | Slightly soluble | [1] |
Mechanism of Action
This compound is a mechanism-based, irreversible inhibitor of polyamine oxidases.[5] It primarily targets two flavin-dependent enzymes:
-
Spermine Oxidase (SMO) : Catalyzes the oxidation of spermine to spermidine, producing H₂O₂ and an aldehyde.[6]
-
N¹-acetylpolyamine Oxidase (APAO) : Catalyzes the oxidation of N¹-acetylspermine and N¹-acetylspermidine.[7]
The inhibitory activity of this compound is significantly more potent towards APAO compared to SMO.
| Enzyme | IC₅₀ | Reference |
| N¹-acetylpolyamine Oxidase (APAO) | 0.02 µM | [1] |
| Spermine Oxidase (SMO) | 6.1 µM | [1] |
By inhibiting these enzymes, this compound disrupts the polyamine catabolic pathway. This leads to a decrease in the intracellular pools of putrescine and spermidine, and an accumulation of N¹-acetylated polyamines.[8][9] A critical consequence of PAO inhibition is the reduction of hydrogen peroxide (H₂O₂) and reactive aldehyde production, which are byproducts of polyamine oxidation and contributors to oxidative stress.[2][10] this compound does not inhibit monoamine oxidase or D-amino acid oxidase.[1][4]
Signaling Pathways
The biological effects of this compound are linked to the modulation of several signaling pathways, primarily due to the reduction of oxidative stress and altered polyamine homeostasis.
Biological Effects and Therapeutic Potential
This compound has been investigated in a variety of preclinical models, demonstrating significant therapeutic potential.
-
Anticancer Activity : In transformed hematopoietic cells, this compound induces apoptosis, an effect linked to its lysosomotropic properties, causing the formation of large cytosolic vacuoles.[8][9][11] This suggests a potential application in cancer therapy, particularly for hematological malignancies.
-
Neuroprotection : this compound exhibits neuroprotective effects in models of ischemic stroke and neuroinflammation.[7][12] By inhibiting PAO, it reduces oxidative stress-induced neuronal damage. Studies in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have shown that this compound can ameliorate clinical symptoms, reduce retinal ganglion cell loss, and decrease optic nerve inflammation.[7]
-
Retinoprotection : In models of ischemic retinopathy, this compound reduces neovascularization, vascular permeability, and microglial activation.[13][14] This is achieved by down-regulating the P38/ERK1/2/STAT3 signaling pathways.[14]
Experimental Protocols
The following protocols are representative of the methodologies used to investigate the effects of this compound.
In Vitro Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding : Plate cells (e.g., human melanoma M14 cells) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include untreated wells as a control.
-
Incubation : Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation : Incubate the plates for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
In Vivo Administration in an Oxygen-Induced Retinopathy (OIR) Mouse Model
This protocol details the induction of OIR and subsequent treatment with this compound to assess its effects on retinal neovascularization.
Methodology:
-
OIR Induction : On postnatal day 7 (P7), place C57BL/6J mouse pups and their nursing dam in a hyperoxia chamber with 75% oxygen for 5 days.
-
Return to Normoxia : On P12, return the mice to room air. This initiates the hypoxic phase, leading to retinal neovascularization that peaks around P17.
-
This compound Treatment : From P12 to P16, administer this compound daily via intraperitoneal (i.p.) injection at a dose of 40 mg/kg. The vehicle control group receives injections of 0.9% saline.[1]
-
Tissue Collection : At P17, euthanize the mice and collect the eyes for analysis.
-
Analysis : Process the retinas for flat-mount analysis using fluorescein-dextran perfusion to visualize the vasculature or for western blotting to analyze signaling pathways.
Western Blot Analysis of ERK and STAT3 Signaling
This protocol is for determining the effect of this compound on the phosphorylation status of ERK and STAT3 in retinal tissue from the OIR model.
Methodology:
-
Protein Extraction : Homogenize retinal tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK1/2, total ERK1/2, phospho-STAT3, and total STAT3.
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification : Densitometry analysis is performed to quantify the levels of phosphorylated proteins relative to the total protein levels.
HPLC Analysis of Intracellular Polyamines
This protocol allows for the quantification of putrescine, spermidine, and spermine in cells treated with this compound.
Methodology:
-
Cell Lysis : Treat cells with this compound as required. Harvest the cells, wash with PBS, and lyse them by adding a known volume of perchloric acid (PCA) to a final concentration of 0.2-0.4 M.
-
Derivatization :
-
To 100 µL of the PCA supernatant, add 300 µL of 2N NaOH and 3 µL of benzoyl chloride.
-
Vortex and incubate for 20 minutes at room temperature.
-
Stop the reaction by adding 500 µL of saturated NaCl solution.
-
-
Extraction : Extract the benzoylated polyamines with 500 µL of chloroform. Centrifuge and collect the chloroform phase.
-
Sample Preparation : Evaporate the chloroform to dryness and redissolve the residue in 100 µL of the initial mobile phase (e.g., methanol:water).
-
HPLC Analysis :
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of methanol and water.
-
Detect the benzoylated polyamines by UV absorbance at 254 nm.
-
Quantify the polyamines by comparing their peak areas to those of known standards.
-
Conclusion
This compound is a valuable research tool for investigating the roles of polyamine metabolism in health and disease. Its well-characterized chemical properties and specific mechanism of action make it a reliable inhibitor for in vitro and in vivo studies. The demonstrated efficacy of this compound in preclinical models of cancer, neurodegeneration, and ischemic retinopathy highlights its potential as a lead compound for the development of novel therapeutics. The protocols provided in this guide offer a foundation for researchers to explore the multifaceted biological activities of this potent polyamine oxidase inhibitor.
References
- 1. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with this compound Ameliorated Clinical Symptoms, Retinal Ganglion Cell Loss, Optic Nerve Inflammation, and Improved Visual Acuity in an Experimental Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physiology.elte.hu [physiology.elte.hu]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Discovery and Development of MDL 72527
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL 72527, also known as N,N'-bis(2,3-butadienyl)-1,4-butanediamine, is a potent, irreversible inhibitor of polyamine oxidase (PAO). Initially developed by Aventis SA, this small molecule has been a critical tool in elucidating the roles of polyamine catabolism in cellular processes. Its mechanism of action extends beyond simple enzyme inhibition, demonstrating pro-apoptotic effects in cancer cells through a unique lysosomotropic mechanism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it modulates.
Introduction: The Role of Polyamines and the Discovery of this compound
Polyamines, such as spermine and spermidine, are ubiquitous polycations essential for cell growth, differentiation, and survival. The intracellular concentration of these molecules is tightly regulated through a balance of biosynthesis, catabolism, and transport. The polyamine catabolic pathway plays a crucial role in this homeostasis. An essential component of this pathway is polyamine oxidase (PAO), a flavin-dependent enzyme responsible for the back-conversion of acetylated polyamines.
This compound was developed as a specific, enzyme-activated irreversible inhibitor of PAO, providing researchers with a powerful tool to probe the physiological functions of this enzyme.[1] Its development has led to significant insights into the role of polyamine catabolism in various pathological conditions, including cancer and neurological diseases.
Physicochemical Properties and Synthesis
This compound is a small molecule with the following properties:
| Property | Value |
| Chemical Name | N,N'-bis(2,3-butadienyl)-1,4-butanediamine |
| Synonyms | MDL-72527DA, CPC-200 |
| Molecular Formula | C₁₂H₂₀N₂ |
| Molecular Weight | 192.30 g/mol |
| CAS Number | 93565-01-6 (dihydrochloride) |
| Form | White to brown powder |
| Solubility | Soluble in water (15 mg/mL)[2] |
Synthesis Overview: The synthesis of N,N'-bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride involves the alkylation of 1,4-butanediamine with a butadienyl-containing electrophile, followed by conversion to the dihydrochloride salt. A general method involves the reaction of 1,4-diaminobutane with a suitable leaving group-containing butadienyl precursor.[3][4]
Mechanism of Action
Inhibition of Polyamine Oxidase (PAO)
This compound is a potent, irreversible inhibitor of two key enzymes in the polyamine catabolic pathway: spermine oxidase (SMOX) and N¹-acetylpolyamine oxidase (PAOX).[5][6] By inhibiting these enzymes, this compound blocks the oxidative deamination of spermine and N¹-acetylated polyamines. This leads to an accumulation of N¹-acetylspermidine and a reduction in putrescine and spermidine levels.[7] The inhibition of PAO also prevents the production of potentially toxic byproducts, such as hydrogen peroxide (H₂O₂) and acrolein.[2]
Lysosomotropic Effect and Apoptosis Induction
Beyond its role as a PAO inhibitor, this compound induces apoptosis in transformed hematopoietic cells through a lysosomotropic mechanism.[7] The molecule, being a weak base, is protonated and trapped within the acidic environment of lysosomes. This accumulation leads to lysosomal membrane permeabilization (LMP) and the formation of large cytosolic vacuoles.[7][8] The rupture of lysosomes releases cathepsins and other hydrolases into the cytosol, initiating a cascade of events that lead to apoptosis.[7][9] This effect is particularly pronounced in malignant cells, which appear to accumulate higher concentrations of this compound.[7]
Quantitative Data
The inhibitory potency of this compound against its primary targets has been determined in various studies.
| Enzyme Target | Parameter | Value | Reference |
| Spermine Oxidase (SMOX) | IC₅₀ | 6.1 µM | [5] |
| IC₅₀ | 89-100 µM | [6] | |
| Kᵢ | 63 µM | [6] | |
| N¹-acetylpolyamine oxidase (PAOX) | IC₅₀ | 0.02 µM | [5] |
Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions and the source of the enzyme.
Signaling Pathways Modulated by this compound
This compound influences several key signaling pathways, primarily related to apoptosis and cellular stress responses.
The Polyamine Catabolic Pathway
The primary effect of this compound is the disruption of the polyamine catabolic pathway.
Lysosomotropic Action and Apoptosis Induction
The accumulation of this compound in lysosomes leads to their rupture and the release of cathepsins, which in turn can cleave and inactivate anti-apoptotic Bcl-2 family proteins, promoting apoptosis.
Modulation of P38/ERK1/2/STAT3 Signaling
This compound has been shown to downregulate the phosphorylation of P38 MAPK, ERK1/2, and STAT3 in models of ischemic retinopathy, suggesting a role in modulating cellular stress and inflammatory responses.[2][10]
Experimental Protocols
Polyamine Oxidase (PAO) Inhibition Assay (Chemiluminescent Method)
This protocol is based on the principle that the oxidation of polyamines by PAO produces hydrogen peroxide (H₂O₂), which can be measured using a horseradish peroxidase (HRP)-luminol system.[11]
Materials:
-
Cell lysates or purified PAO enzyme
-
Glycine buffer (0.083 M, pH 8.0)
-
Horseradish peroxidase (HRP)
-
Luminol
-
Pargyline (monoamine oxidase inhibitor)
-
Aminoguanidine (diamine oxidase inhibitor)
-
Spermine (for SMOX assay) or N¹-acetylspermine (for PAOX assay) as substrate
-
This compound (as inhibitor)
-
Luminometer
Procedure:
-
Prepare a reaction master mix containing glycine buffer, HRP, luminol, pargyline, and aminoguanidine.
-
Add cell lysate or purified enzyme to a luminometer cuvette containing the master mix.
-
To determine inhibitory activity, pre-incubate the enzyme with various concentrations of this compound for a set time (e.g., 2 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (spermine or N¹-acetylspermine).
-
Immediately measure the chemiluminescence over a defined period (e.g., 40 seconds integration after a 10-second delay).
-
A standard curve using known concentrations of H₂O₂ is used to quantify the amount produced.
-
Calculate the percent inhibition by comparing the activity in the presence of this compound to a vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
Annexin V binding buffer (containing CaCl₂)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Add propidium iodide to the cell suspension immediately before analysis.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Preclinical Development and Therapeutic Potential
This compound has primarily been used as a preclinical research tool. Its development status is listed as preclinical.[14] It has shown therapeutic potential in various models:
-
Cancer: By inducing apoptosis in transformed cells, this compound has been investigated as a potential anticancer agent, particularly in combination with other drugs that target polyamine metabolism.[1]
-
Neuroprotection: this compound has demonstrated neuroprotective effects in models of ischemic brain injury and diabetic retinopathy by reducing oxidative stress and inflammation.[2][3]
No clinical trials for this compound have been reported to date.
Conclusion
This compound is a seminal molecule in the study of polyamine metabolism. Its dual action as a potent PAO inhibitor and an inducer of lysosome-mediated apoptosis makes it a unique compound with significant therapeutic potential. The detailed understanding of its mechanism of action and the signaling pathways it modulates, as outlined in this guide, provides a solid foundation for future research and the development of novel therapeutic strategies targeting polyamine catabolism in cancer and neurodegenerative diseases. Further preclinical studies are warranted to fully explore the pharmacokinetic and toxicological profile of this compound to pave the way for potential clinical applications.
References
- 1. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N'-bis(buta-2,3-dienyl)butane-1,4-diamine;dihydrochloride | 93565-01-6 | Benchchem [benchchem.com]
- 4. N,N'-Bis(2,3-butadienyl)-1,4-butanediamine [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. Intrinsically Connected: Therapeutically Targeting the Cathepsin Proteases and the Bcl-2 Family of Protein Substrates as Co-regulators of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Cysteine cathepsins trigger caspase-dependent cell death through cleavage of bid and antiapoptotic Bcl-2 homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Assay for Mammalian Spermine Oxidase: A Polyamine Catabolic Enzyme Implicated in Drug Response and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of apoptosis-associated lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lysosomotropic Effects of MDL 72527
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL 72527, initially developed as a specific, enzyme-activated irreversible inhibitor of polyamine oxidase (PAO), has demonstrated potent cytotoxic effects against various cancer cell lines through a mechanism largely independent of its PAO inhibitory function. This guide delves into the core of its alternative mechanism of action: its lysosomotropic properties. As a weak base, this compound preferentially accumulates within the acidic environment of lysosomes. This sequestration leads to a cascade of events, including lysosomal swelling, membrane permeabilization, and the release of catastrophic enzymes into the cytosol, ultimately culminating in a unique, caspase-independent form of apoptosis-like cell death. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the lysosomotropic effects of this compound, offering valuable insights for researchers in oncology and drug development.
Core Mechanism: Lysosomotropism and Its Consequences
This compound, chemically known as N,N'-bis(2,3-butadienyl)-1,4-butanediamine, functions as a weak base. This property is central to its lysosomotropic effects. The acidic interior of lysosomes (pH 4.5-5.0) leads to the protonation of this compound, effectively trapping it within the organelle. This accumulation of this compound within lysosomes is a key initiating event in its cytotoxic action.[1]
The primary consequences of this compound accumulation in lysosomes include:
-
Lysosomal Vacuolation and Swelling: The high concentration of trapped this compound induces the rapid formation of large, swollen vacuoles derived from lysosomes.[1][2] This morphological change is a hallmark of this compound's lysosomotropic action and can be observed within hours of treatment.[1]
-
Lysosomal Membrane Permeabilization (LMP): The continued swelling and potential direct effects of the compound on the lysosomal membrane lead to a loss of its integrity.[3] This is evidenced by the release of lysosomal contents, such as acridine orange, into the cytoplasm.[3]
-
Induction of Apoptosis-Like Cell Death: The release of lysosomal proteases, such as cathepsins, into the cytosol triggers a cascade of events leading to cell death. Notably, this cell death pathway appears to be caspase-independent, as it cannot be blocked by the universal caspase inhibitor zVAD-fmk.[1] Furthermore, while the anti-apoptotic protein Bcl-XL is downregulated, its overexpression fails to prevent cell death, suggesting a unique cell death mechanism that bypasses traditional apoptotic pathways.[1][4]
-
Mitochondrial Alterations: The lysosomal dysfunction induced by this compound is also associated with subsequent mitochondrial damage, including alterations in mitochondrial membrane potential.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the lysosomotropic effects of this compound.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | IC50 Value | Exposure Time | Reference |
| 32D.3 (murine myeloid progenitors) | ~150 µM (induces significant cell death) | 24-48 hours | [1] |
| SW620 (human colon carcinoma) | More sensitive than SW480 | > 24 hours | [5] |
| SW480 (human colon carcinoma) | Less sensitive than SW620 | > 24 hours | [5] |
| SH-SY5Y (human neuroblastoma) | Ki = 63 µM, IC50 = 89–100 µM | Not specified | [6] |
Table 2: Experimental Concentrations of this compound
| Cell Line/Model | Concentration | Observed Effect | Reference |
| 32D.3 cells | 150 µM | >75% inhibition of PAO activity within 12h, induction of apoptosis and vacuolation | [1] |
| 32D.3 cells | 150 µM | Down-regulation of Bcl-XL and activation of caspase-3 | [1] |
| Leukemia cells | Not specified | Sensitization to deleterious effects with DFMO pretreatment | [1] |
| M14 melanoma cells | 100 µM and 300 µM | Sensitization to BSAO/spermine-induced toxicity | [7] |
| Keratinocytes | 25 µmol/L | Prevention of H2O2 generation | [8] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound-Induced Cell Death
The following diagram illustrates the proposed signaling cascade initiated by the lysosomotropic action of this compound.
Caption: Proposed signaling pathway of this compound-induced cell death.
Experimental Workflow for Assessing Lysosomotropic Effects
This diagram outlines a typical experimental workflow to investigate the lysosomotropic properties of this compound.
Caption: Experimental workflow for studying this compound's lysosomotropic effects.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Malignant hematopoietic cell lines (e.g., 32D.3, L1210, Molt3, HL-60, U-937) or other cancer cell lines of interest (e.g., SW480, SW620, M14).[1][5][7]
-
Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 50 µM β-mercaptoethanol, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1] For specific cell lines like 32D.3, supplements such as IL-3 may be required.[1]
-
This compound Treatment: A stock solution of this compound is prepared (e.g., in water or PBS). Logarithmically growing cells are treated with the desired final concentrations of this compound (e.g., 50-300 µM) for various time points (e.g., 4, 12, 24, 48 hours).[1][5][7]
Cell Viability Assay (Trypan Blue Exclusion)
-
Harvest cells after this compound treatment.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or culture medium.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer with the stained cell suspension.
-
Count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
Calculate the percentage of viable cells.[1]
Visualization of Lysosomal Vacuolation (Transmission Electron Microscopy)
-
Harvest cells after treatment with this compound (e.g., for 14 hours).[1]
-
Fix the cells in a suitable fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer).
-
Post-fix the cells in osmium tetroxide.
-
Dehydrate the cells through a graded series of ethanol concentrations.
-
Embed the cells in an epoxy resin.
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope to observe the ultrastructure of the lysosomally derived vacuoles.[1]
Assessment of Lysosomal Membrane Permeabilization (Acridine Orange Staining)
Acridine orange (AO) is a fluorescent dye that accumulates in acidic compartments like lysosomes, where it fluoresces bright red. Upon LMP, AO leaks into the cytoplasm and nucleus, where it intercalates with DNA and RNA, fluorescing green.
-
Culture cells in a suitable format for fluorescence microscopy (e.g., on coverslips or in glass-bottom dishes).
-
Treat cells with this compound for the desired time.
-
Incubate the cells with a low concentration of Acridine Orange (e.g., 1-5 µg/mL) in serum-free medium for 15-30 minutes at 37°C.[3]
-
Wash the cells with PBS to remove excess dye.
-
Observe the cells under a fluorescence microscope using appropriate filter sets for red (lysosomes) and green (cytoplasm/nucleus) fluorescence.
-
A decrease in red fluorescence and an increase in green fluorescence in the cytoplasm indicate LMP.[3]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Harvest cells after this compound treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[1]
-
Conclusion and Future Directions
The lysosomotropic properties of this compound represent a compelling mechanism for inducing cancer cell death, particularly in transformed hematopoietic cells. Its ability to bypass classical apoptosis pathways and sensitize multidrug-resistant cells makes it an intriguing candidate for further investigation in cancer therapy.[3][9] Future research should focus on elucidating the precise molecular players involved in the downstream signaling of LMP induced by this compound. Furthermore, exploring combination therapies, such as with the ornithine decarboxylase inhibitor DFMO, which enhances this compound accumulation, could unlock synergistic therapeutic strategies.[1] A deeper understanding of the structural features that govern the lysosomotropic behavior of polyamine analogues could also pave the way for the design of novel, more potent, and selective lysosome-disrupting anticancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound and spermine oxidation products induce a lysosomotropic effect and mitochondrial alterations in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of spermine oxidation products to multidrug resistant melanoma M14 ADR2 cells: sensitization by the this compound lysosomotropic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of the polyamine oxidase inactivator this compound to two human colon carcinoma cell lines SW480 and SW620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Irreversible Inhibition of Polyamine Catabolism by MDL 72527
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL 72527, also known as N,N'-bis(2,3-butadienyl)-1,4-butanediamine, is a potent, mechanism-based irreversible inhibitor of polyamine oxidase (PAO) enzymes, specifically targeting spermine oxidase (SMOX) and N¹-acetylpolyamine oxidase (APAO).[1] Its unique mode of action, involving enzymatic activation to a reactive species that covalently modifies the enzyme, has made it an invaluable tool in the study of polyamine metabolism and a compound of interest in various therapeutic areas, including oncology and neuroprotection. This guide provides a comprehensive overview of the core principles of this compound's irreversible inhibition, detailing its mechanism of action, inhibitory kinetics, and the downstream cellular consequences. Furthermore, it offers detailed experimental protocols for the assessment of its activity and effects, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction to this compound and its Targets
Polyamines, such as spermine and spermidine, are ubiquitous polycations essential for cell growth, proliferation, and differentiation. Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. The catabolic pathway, mediated by PAO enzymes, plays a critical role in polyamine homeostasis.[2]
This compound was designed as a selective, enzyme-activated irreversible inhibitor of FAD-dependent PAO.[1] It exhibits potent inhibitory activity against both SMOX and APAO, the key enzymes responsible for the oxidative deamination of spermine and N¹-acetylated polyamines, respectively.[2] By irreversibly inactivating these enzymes, this compound disrupts polyamine catabolism, leading to a variety of cellular effects.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | N¹,N⁴-Di-2,3-butadien-1-yl-1,4-butanediamine dihydrochloride |
| CAS Number | 93565-01-6 |
| Molecular Formula | C₁₂H₂₀N₂ · 2HCl |
| Molecular Weight | 265.22 g/mol |
| Appearance | White to brown powder |
| Solubility | H₂O: 15 mg/mL |
Mechanism of Irreversible Inhibition
This compound is a classic example of a "suicide inhibitor" or mechanism-based inactivator.[1] This means the compound itself is relatively unreactive until it is processed by its target enzyme. The catalytic action of PAO on this compound transforms it into a highly reactive intermediate that then forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to its irreversible inactivation.
The proposed mechanism involves the allenic groups of this compound. The flavin adenine dinucleotide (FAD) cofactor within the PAO active site is believed to oxidize one of the terminal carbons of the butadienyl group. This oxidation generates a reactive electrophilic species, which is then susceptible to nucleophilic attack by an amino acid residue within the enzyme's active site, forming a stable covalent adduct.
Quantitative Analysis of Inhibitory Activity
Due to its irreversible nature, the potency of this compound is more accurately described by the kinetic constants kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation rate), rather than a simple IC₅₀ value. However, IC₅₀ values are commonly reported and provide a useful measure of inhibitory concentration under specific experimental conditions.
| Enzyme Target | IC₅₀ (µM) | Reference |
| Spermine Oxidase (SMOX) | 6.1 | [3] |
| N¹-acetylpolyamine Oxidase (APAO) | 0.02 | [3] |
Cellular Consequences of this compound Inhibition
The inhibition of polyamine catabolism by this compound triggers a cascade of downstream cellular events.
Apoptosis and Lysosomotropic Effects
This compound has been shown to induce apoptosis in various cancer cell lines.[2] This pro-apoptotic activity is linked to its lysosomotropic properties, where the molecule accumulates in lysosomes, leading to lysosomal membrane permeabilization (LMP) and the release of catastrophic enzymes into the cytoplasm.[2]
Modulation of Signaling Pathways
This compound treatment has been observed to impact intracellular signaling cascades. Notably, it has been shown to downregulate the P38/ERK1/2/STAT3 signaling pathway, which is implicated in cell proliferation, survival, and inflammation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity and effects of this compound.
Polyamine Oxidase Activity Assay (Chemiluminescence-based)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the PAO-catalyzed reaction.
Materials:
-
Assay Buffer: 0.083 M Glycine buffer, pH 8.0
-
Substrate: Spermine solution
-
Horseradish Peroxidase (HRP)
-
Luminol
-
This compound stock solution
-
Cell or tissue lysate
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer and quantify the protein concentration.
-
Reagent Preparation: Prepare a reaction mix containing assay buffer, HRP, and luminol.
-
Inhibitor Incubation: In a 96-well plate, add the cell lysate and varying concentrations of this compound. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for irreversible inhibition.
-
Reaction Initiation: Add the spermine substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the chemiluminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Determination of kinact and KI
A time-dependent inhibition assay is required to determine the kinetic parameters of irreversible inhibition.
Procedure:
-
Incubate the enzyme (purified or in lysate) with various concentrations of this compound for different time intervals.
-
At each time point, take an aliquot and dilute it significantly into the assay mixture containing the substrate to stop further inactivation and measure the residual enzyme activity.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line represents the apparent first-order rate constant of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine kinact (the Vmax of the plot) and KI (the Km of the plot).
Western Blot Analysis of Signaling Pathways
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations and for different time points.
-
Lysate Preparation: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Assessment of Lysosomal Membrane Permeabilization (Acridine Orange Staining)
Materials:
-
Cell culture reagents
-
This compound
-
Acridine Orange (AO) staining solution (1 µg/mL)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Staining: Add Acridine Orange solution to the cells and incubate for 15-30 minutes at 37°C.
-
Imaging/Analysis:
-
Microscopy: Observe the cells under a fluorescence microscope. In healthy cells, AO accumulates in lysosomes and fluoresces bright red. Upon LMP, AO leaks into the cytoplasm and nucleus, where it intercalates with DNA and RNA, fluorescing green.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the shift from red to green fluorescence, indicative of LMP.
-
Conclusion
This compound stands as a powerful research tool for dissecting the roles of polyamine catabolism in cellular physiology and pathology. Its irreversible, mechanism-based inhibition of SMOX and APAO provides a specific and potent means to manipulate polyamine homeostasis. A thorough understanding of its inhibitory kinetics, cellular consequences, and the appropriate experimental methodologies to study its effects is crucial for its effective application in research and for exploring its therapeutic potential. This guide provides a foundational framework for professionals in the field to design, execute, and interpret experiments involving this important inhibitor.
References
The In-Depth Effect of MDL 72527 on Polyamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL 72527, a selective, enzyme-activated, irreversible inhibitor of polyamine oxidase (PAO), has garnered significant attention in the scientific community for its profound effects on polyamine metabolism. By targeting the catabolic pathway of polyamines, this compound offers a potent tool for investigating the physiological roles of these ubiquitous polycations and presents a promising avenue for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core effects of this compound on polyamine metabolism, featuring quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Introduction: The Role of Polyamines and Their Catabolism
Polyamines, such as putrescine, spermidine, and spermine, are essential for a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The intracellular concentrations of these molecules are tightly regulated through a delicate balance of biosynthesis, catabolism, and transport. The catabolic pathway plays a crucial role in this homeostasis, converting higher polyamines back to their precursors. This process is primarily mediated by two key enzymes: spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO). SSAT acetylates spermine and spermidine, which are then recognized as substrates by PAO. PAO, a flavin-dependent enzyme, exists in two main isoforms: spermine oxidase (SMOX), which primarily oxidizes spermine, and N1-acetylpolyamine oxidase (APAO), which oxidizes N1-acetylspermidine and N1-acetylspermine.
This compound: Mechanism of Action
This compound, also known as N,N'-bis(2,3-butadienyl)-1,4-butanediamine, acts as a potent irreversible inhibitor of both SMOX and APAO.[1] Its inhibitory action leads to a significant disruption of the polyamine catabolic pathway. By blocking PAO, this compound prevents the breakdown of acetylated polyamines, leading to a characteristic shift in the intracellular polyamine pool.
The primary consequences of PAO inhibition by this compound are:
-
A decrease in the levels of putrescine and spermidine. [2]
-
An accumulation of N1-acetylated polyamines, particularly N1-acetylspermidine and N1-acetylspermine. [2][3]
This alteration in polyamine homeostasis has profound downstream effects on cellular function, including the induction of apoptosis in transformed cells and the modulation of key signaling pathways.
Quantitative Effects of this compound on Intracellular Polyamine Levels
The inhibitory effect of this compound on PAO results in quantifiable changes in the intracellular concentrations of various polyamines. These changes are dependent on the cell type, the concentration of this compound used, and the duration of treatment.
Effect of this compound on Polyamine Levels in Tumor Tissues
A study on tumor-bearing mice demonstrated the in vivo efficacy of this compound in altering polyamine pools within tumor tissues. The following table summarizes the polyamine content in tumors from wild-type and K6-SSAT transgenic mice treated with this compound.
| Treatment Group | Putrescine (nmol/mg) | Spermidine (nmol/mg) | Spermine (nmol/mg) | N1-acetylspermidine (nmol/mg) | N1-acetylspermine (nmol/mg) |
| Wild-type | 0.25 ± 0.05 | 2.5 ± 0.3 | 3.5 ± 0.4 | 0.02 ± 0.01 | 0.05 ± 0.05 |
| Wild-type + this compound | 0.10 ± 0.03 | 2.2 ± 0.2 | 3.0 ± 0.3 | 0.25 ± 0.05 | 0.3 ± 0.2 |
| K6-SSAT | 0.50 ± 0.10 | 1.5 ± 0.2 | 2.0 ± 0.3 | 0.10 ± 0.03 | 0.13 ± 0.08 |
| K6-SSAT + this compound | 0.15 ± 0.04 | 1.8 ± 0.2 | 2.5 ± 0.3 | 0.60 ± 0.10 | 0.5 ± 0.07 |
Data presented as mean ± standard deviation (n=5).[4]
Effects in Cultured Cell Lines
In murine IL-3-dependent 32D.3 myeloid progenitor cells, treatment with 150 μM this compound for 12 hours resulted in a greater than 75% suppression of PAO enzyme activity. This led to a marked reduction of intracellular putrescine and spermidine pools and a significant increase in the levels of N1-acetylated spermidine.[3] Similarly, in human colon carcinoma cell lines SW480 and SW620, this compound inhibited cell growth in a concentration-dependent manner, depleted intracellular polyamine pools, and caused the accumulation of N1-acetyl derivatives of spermidine and spermine.[3]
Key Cellular Effects of this compound
Induction of Apoptosis in Transformed Cells
A significant finding is that this compound selectively induces apoptosis in transformed hematopoietic cells, while largely sparing their normal counterparts.[2] This pro-apoptotic effect is not directly due to the depletion of putrescine and spermidine, but rather is associated with a lysosomotropic effect.[2]
Lysosomotropic Effect
This compound, as a polyamine analog, can accumulate in lysosomes, leading to lysosomal membrane permeabilization and the release of catastrophic enzymes into the cytoplasm, ultimately triggering apoptosis. This lysosomotropic activity is enhanced in combination with the ornithine decarboxylase (ODC) inhibitor, α-difluoromethylornithine (DFMO), which increases the intracellular accumulation of this compound.[2]
Modulation of Signaling Pathways
Recent studies have revealed that this compound can modulate intracellular signaling cascades. In a mouse model of ischemic retinopathy, treatment with this compound was shown to downregulate the phosphorylation of key signaling proteins, including p38, ERK1/2, and STAT3. This suggests that the therapeutic effects of this compound may be mediated, at least in part, through the modulation of these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on polyamine metabolism.
Measurement of Intracellular Polyamine Levels by HPLC
Objective: To quantify the intracellular concentrations of putrescine, spermidine, spermine, and their acetylated derivatives.
Materials:
-
Perchloric acid (0.6 N)
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Proline (saturated solution)
-
Toluene
-
HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 340 nm, Emission: 515 nm)
-
Mobile Phase A: 10% Acetonitrile in water
-
Mobile Phase B: Acetonitrile
-
Polyamine standards (putrescine, spermidine, spermine, N1-acetylspermidine, N1-acetylspermine)
Procedure:
-
Cell Lysis: Harvest approximately 10^7 cells by centrifugation. Resuspend the cell pellet in 500 µL of ice-cold 0.6 N perchloric acid.
-
Deproteinization: Vortex the suspension vigorously and incubate on ice for 30 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Dansylation: Transfer the supernatant to a new tube. Add an equal volume of dansyl chloride solution. Add a small volume of saturated proline solution to quench excess dansyl chloride.
-
Extraction: Add toluene to the mixture, vortex, and centrifuge to separate the phases. The dansylated polyamines will be in the upper toluene phase.
-
HPLC Analysis: Inject an aliquot of the toluene phase into the HPLC system. Elute the polyamines using a gradient of mobile phase B.
-
Quantification: Determine the concentration of each polyamine by comparing the peak areas to a standard curve generated with known concentrations of polyamine standards. Express the results as nmol/mg of protein.[1]
Polyamine Oxidase (PAO) Activity Assay
Objective: To measure the enzymatic activity of PAO in cell or tissue extracts.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate buffer (pH 7.5)
-
Substrate: N1-acetylspermine or N1-acetylspermidine (1 mM)
-
Horseradish peroxidase (HRP) solution (1 mg/mL)
-
Amplex Red reagent (10 mM in DMSO)
-
Hydrogen peroxide (for standard curve)
-
Fluorometer (Excitation: 530 nm, Emission: 590 nm)
Procedure:
-
Enzyme Extraction: Homogenize cells or tissues in a suitable lysis buffer and centrifuge to obtain a clear supernatant containing the enzyme.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, HRP solution, and Amplex Red reagent.
-
Initiate Reaction: Add the cell/tissue extract to the reaction mixture and pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding the N1-acetylated polyamine substrate.
-
Measurement: Immediately measure the fluorescence intensity over time using a fluorometer. The rate of increase in fluorescence is proportional to the rate of hydrogen peroxide production, which reflects the PAO activity.
-
Quantification: Calculate the PAO activity based on a hydrogen peroxide standard curve. Express the activity as nmol of H2O2 produced per minute per mg of protein.
Apoptosis Assay by Annexin V Staining
Objective: To detect and quantify apoptosis in this compound-treated cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the medium. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Analysis of Lysosomotropic Effect using LysoTracker Staining
Objective: To visualize and quantify the accumulation of acidic vesicles (lysosomes) in this compound-treated cells.
Materials:
-
LysoTracker Red DND-99 (or other suitable LysoTracker probe)
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for confocal microscopy.
-
Cell Treatment: Treat the cells with this compound for the desired time.
-
Staining: Add LysoTracker Red to the live-cell imaging medium at a final concentration of 50-75 nM. Incubate the cells with the LysoTracker-containing medium for 30 minutes at 37°C.
-
Imaging: Wash the cells with fresh imaging medium and immediately visualize them using a confocal microscope.
-
Quantification: Acquire images and quantify the fluorescence intensity and the number/size of LysoTracker-positive vesicles per cell using image analysis software.
Visualizing the Impact of this compound
Polyamine Catabolism Pathway and the Site of this compound Inhibition
Caption: Inhibition of Polyamine Oxidase (PAO) by this compound.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for studying this compound's cellular effects.
Signaling Pathway Modulation by this compound
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of the polyamine oxidase inactivator this compound to two human colon carcinoma cell lines SW480 and SW620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of N1-acetylpolyamine oxidase activity with N1,N11-didansylnorspermine as the substrate by ion-pair reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
MDL 72527 Protocol for In Vitro Studies: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL 72527, also known as N,N'-bis(2,3-butadienyl)-1,4-butanediamine, is a potent and irreversible inhibitor of polyamine oxidase (PAO) and spermine oxidase (SMOX).[1][2] These enzymes are critical in the catabolism of polyamines, such as spermidine and spermine, which are essential for cell growth, proliferation, and differentiation.[3] By inhibiting these enzymes, this compound disrupts polyamine homeostasis, leading to a reduction in putrescine and spermidine levels and an accumulation of N1-acetylated spermidine. This disruption has been shown to induce apoptosis in transformed hematopoietic cells, exhibit neuroprotective effects, and modulate neuroinflammation.[4][5]
This document provides detailed application notes and protocols for in vitro studies involving this compound, designed to assist researchers in investigating its mechanism of action and therapeutic potential.
Mechanism of Action
This compound primarily functions by irreversibly inhibiting polyamine oxidase (PAO) and spermine oxidase (SMOX).[1][2] This inhibition blocks the conversion of N1-acetyl-spermidine and N1-acetyl-spermine back to putrescine and spermidine, respectively.[3] The catabolism of spermine by SMOX also produces toxic byproducts like hydrogen peroxide (H₂O₂) and acrolein.[2] By inhibiting SMOX, this compound can reduce the production of these damaging molecules.[5][6] Furthermore, this compound has been observed to have a lysosomotropic effect, accumulating in the lysosomes of transformed cells and inducing apoptosis.[4]
Figure 1: Simplified signaling pathway of polyamine catabolism and the inhibitory action of this compound.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| 32D.3 Myeloid Progenitors | PAO Activity | 150 µM | >75% inhibition within 12 h | [3] |
| 32D.3 Myeloid Progenitors | Polyamine Levels | 150 µM | Marked reduction of intracellular Putrescine and Spermidine; significant increase in N1-acetyl Spermidine | [3] |
| M14 WT Human Melanoma Cells | Cell Morphology | 300 µM (24 h) | Appearance of a large number of lysosomes and numerous cytoplasmic vacuoles | [4] |
| Human BEAS-2B Cells | Apoptosis | Not specified | Spermine treatment caused apoptosis | [1] |
| SH-SY5Y Neuroblastoma | Cell Viability (MTS assay) | Not specified | This compound used as a control to assess neuroprotective effects against glutamate-induced toxicity | [2] |
| Human Retinal Endothelial Cells (HRECs) | Cell Viability | Not specified | BSA-Acrolein conjugates significantly decreased cell viability | [7][8] |
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare various cell lines for treatment with this compound.
Materials:
-
Cell line of interest (e.g., 32D.3, M14, SH-SY5Y, HRECs)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS), potentially dialyzed to remove polyamines[3]
-
Penicillin-Streptomycin solution
-
This compound (stock solution prepared in a suitable solvent, e.g., water or DMSO)
-
Sterile culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in the recommended medium supplemented with FBS and antibiotics in a humidified incubator.
-
For experiments sensitive to exogenous polyamines, use dialyzed FBS.[3]
-
Seed cells into appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and stabilize overnight.
-
Prepare working solutions of this compound by diluting the stock solution in a culture medium to the desired final concentrations (e.g., 50 µM, 150 µM, 300 µM).[3][4][9]
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).[3]
Figure 2: General workflow for cell culture and treatment with this compound.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Following treatment with this compound for the desired duration, add 20 µL of MTS reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Measure the absorbance at 490 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
Objective: To assess the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating cells in the supernatant) by trypsinization or scraping.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Measurement of Intracellular Polyamine Pools by HPLC
Objective: To quantify the changes in intracellular polyamine levels following this compound treatment.
Materials:
-
Cells treated with this compound
-
Perchloric acid (PCA)
-
Dansyl chloride
-
Proline
-
Toluene
-
HPLC system with a fluorescence detector
Protocol:
-
Harvest and wash the cells.
-
Lyse the cells by adding cold 0.4 M PCA.
-
Centrifuge to pellet the protein and collect the supernatant.
-
The supernatant containing the polyamines is then derivatized with dansyl chloride.
-
Extract the dansylated polyamines with toluene.
-
Analyze the extracted samples by reverse-phase HPLC with a fluorescence detector.[3]
-
Quantify the peaks corresponding to putrescine, spermidine, and N1-acetylspermidine by comparing them to known standards.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key signaling proteins.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-XL, p38, ERK1/2, STAT3)[10][7][8]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[7][8]
Figure 3: Proposed signaling cascade for this compound-mediated vasoprotection in ischemic retinopathy models.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of polyamine catabolism in various cellular processes. The protocols outlined in this document provide a framework for conducting in vitro studies to elucidate the effects of this compound on cell viability, apoptosis, polyamine metabolism, and intracellular signaling pathways. Researchers are encouraged to adapt these protocols to their specific cell models and experimental questions.
References
- 1. MDL-72527 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Identification and Characterization of Novel Small-Molecule SMOX Inhibitors [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Inhibition of Spermine Oxidase Suppresses Excitotoxicity Induced Neuroinflammation in Mouse Retina [mdpi.com]
- 6. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MDL 72527 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL 72527, also known as N¹,N⁴-Di(2,3-butadienyl)-1,4-butanediamine, is a potent and irreversible inhibitor of polyamine oxidase (PAO) and spermine oxidase (SMOX). By inhibiting these key enzymes in the polyamine catabolic pathway, this compound leads to the accumulation of acetylated polyamines and a reduction in the production of hydrogen peroxide and reactive aldehydes, which are byproducts of polyamine oxidation.[1][2][3] This modulation of polyamine metabolism has significant downstream effects on cell proliferation, apoptosis, and signaling pathways, making this compound a valuable tool for studying the roles of polyamines in various cellular processes and a potential therapeutic agent in oncology and neurodegenerative diseases.[4][5]
These application notes provide detailed protocols for utilizing this compound in cell culture, with a focus on determining its effective concentration for inducing apoptosis and assessing its impact on key signaling molecules.
Mechanism of Action
This compound primarily functions by irreversibly inactivating polyamine oxidase (PAO) and spermine oxidase (SMOX). This inhibition disrupts the normal catabolism of spermine and spermidine, leading to an accumulation of their N¹-acetylated derivatives.[3][5] The consequences of this enzymatic blockade include a decrease in the intracellular pools of putrescine and spermidine, and a reduction in the generation of cytotoxic byproducts like hydrogen peroxide (H₂O₂) and acrolein.[4][6] In many cancer cell lines, this disruption of polyamine homeostasis triggers apoptosis through a lysosomotropic effect, characterized by the formation of lysosomally-derived vacuoles.[2][3][7] This can lead to the downregulation of anti-apoptotic proteins like Bcl-xL and the activation of executioner caspases such as caspase-3.[1]
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound varies significantly depending on the cell line, the duration of exposure, and the specific biological endpoint being measured. The following tables summarize the reported effective concentrations in various cell culture systems.
| Cell Line | Cell Type | Application | Effective Concentration | Exposure Time | Outcome | Reference |
| 32D.3 | Murine Myeloid Progenitors | Apoptosis Induction | 150 µM | 12-48 hours | >75% PAO inhibition, apoptosis | [3] |
| FDC-P1 | Murine Myeloid Cell Line | Induction of Cell Death | 150 µM | Not specified | Cell death | [3] |
| SW620 | Human Colon Carcinoma | Growth Inhibition | 150 µM | >24 hours | S-phase arrest, decreased polyamine transport | [2] |
| SW480 | Human Colon Carcinoma | Growth Inhibition | >150 µM | >24 hours | Mild induction of acetyltransferase | [2] |
| M14 WT | Human Melanoma | Morphological Changes | 300 µM | 24 hours | Appearance of lysosomes and cytoplasmic vacuoles | [8] |
| HepG2 | Human Liver Cancer | Inhibition of Cellular Senescence | 20 µM | 3 days | Suppression of senescence-associated β-gal activity | [9] |
| SH-SY5Y | Human Neuroblastoma | Neuroprotection | Not specified | 24 hours | Increased cell viability after glutamate-induced excitotoxicity | [10] |
| HRECs | Human Retinal Endothelial Cells | Cell Viability | Not specified | 24 hours | Modulation of acrolein-induced effects | [4] |
| Parameter | Value | Enzyme | Reference |
| IC₅₀ | 89-100 µM | SMOX | [10] |
| IC₅₀ | 0.02 µM | N¹-acetylpolyamine oxidase (PAO) | [11] |
| IC₅₀ | 6.1 µM | Spermine oxidase (SMOX) | [11] |
| Kᵢ | 63 µM | SMOX | [10] |
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion)
This protocol is used to determine the number of viable cells in a culture after treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 10, 50, 100, 150, 200 µM). Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, wash with PBS, and detach using trypsin-EDTA. Neutralize trypsin with complete medium.
-
For suspension cells, directly collect the cell suspension.
-
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution. For example, mix 10 µL of cell suspension with 10 µL of Trypan Blue.
-
Counting:
-
Load 10 µL of the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
-
Calculation:
-
Calculate the cell concentration (cells/mL) = Average cell count per square × dilution factor × 10⁴.
-
Calculate cell viability (%) = (Number of viable cells / Total number of cells) × 100.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of this compound (e.g., 150 µM) for a specified time (e.g., 24 hours).[1] Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
To 100 µL of the cell suspension (1 x 10⁵ cells), add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression of proteins involved in the apoptotic pathway, such as Bcl-xL and cleaved caspase-3, following this compound treatment.
Materials:
-
Cells treated with this compound and controls
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-xL, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Spermine Oxidase Suppresses Excitotoxicity Induced Neuroinflammation in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. bio-rad.com [bio-rad.com]
- 6. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 7. This compound and spermine oxidation products induce a lysosomotropic effect and mitochondrial alterations in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biotech.illinois.edu [biotech.illinois.edu]
Application Notes and Protocols for MDL 72527 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL 72527 is a potent and irreversible inhibitor of polyamine oxidase (PAO) and spermine oxidase (SMOX). These enzymes are key players in polyamine catabolism, a metabolic pathway crucial for cell growth, proliferation, and death. By inhibiting these enzymes, this compound effectively reduces the production of toxic byproducts such as hydrogen peroxide (H₂O₂) and acrolein, which are known to induce oxidative stress and cellular damage. This mechanism of action has positioned this compound as a valuable research tool for investigating the role of polyamine catabolism in various pathological conditions. In preclinical in vivo mouse models, this compound has demonstrated significant therapeutic potential, particularly in neurodegenerative and inflammatory diseases. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying signaling pathways affected by this compound treatment in various mouse models.
Data Presentation: Quantitative Summary of this compound Dosage and Effects
The following tables summarize the dosages and observed effects of this compound in different in vivo mouse models. This information is intended to serve as a guide for designing and interpreting experiments.
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Model | Pathological Condition | Dosage | Administration Route | Vehicle | Treatment Schedule | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | 20 mg/kg | Intraperitoneal (i.p.) | Saline | Three times a week, starting on day 1 post-induction | [1][2] |
| Retinal Excitotoxicity | Neurodegeneration | 40 mg/kg/day | Intraperitoneal (i.p.) | 0.9% Saline | Daily | [3] |
| Oxygen-Induced Retinopathy (OIR) | Ischemic Retinopathy | Not specified | Intraperitoneal (i.p.) | Vehicle | P12-P16 | [4] |
| Transient Cerebral Ischemia | Brain Edema and Injury | 100 mg/kg | Intraperitoneal (i.p.) | Physiological Saline | Single dose 5 min after ischemia induction | [5] |
| Diabetic Retinopathy | Neurodegeneration | Not specified | Not specified | Not specified | Not specified | [6] |
Table 2: Summary of In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Key Findings | Quantitative Outcomes | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Reduced motor deficits, improved neuronal survival, and preserved synapses. | Significantly lower clinical scores compared to vehicle-treated group. Significant protection against retinal ganglion cell (RGC) loss. | [1] |
| Retinal Excitotoxicity | Reduced neuroinflammation and oxidative stress. | Significantly reduced Iba-1 positive cells. Upregulated antioxidant signaling (Nrf2, HO-1). | [3] |
| Oxygen-Induced Retinopathy (OIR) | Mitigated vaso-obliteration and neovascularization. Reduced vascular permeability. | Significant reduction in vaso-obliteration and neovascularization. | [4][7] |
| Transient Cerebral Ischemia | Reduced brain edema and ischemic injury volume. | Decreased postischemic putrescine levels by 44-45%. | [5] |
| Diabetic Retinopathy | Attenuated retinal ganglion cell damage and neurodegeneration. | Significantly improved electroretinography (ERG) responses. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in various mouse models.
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To induce a model of multiple sclerosis and evaluate the therapeutic effects of this compound.
Materials:
-
Female C57BL/6J mice (12-13 weeks old)[1]
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound
-
Sterile saline solution (0.9%)
-
Syringes and needles for immunization and injections
Procedure:
-
Induction of EAE:
-
This compound Treatment:
-
Prepare a solution of this compound in sterile saline.
-
Starting on day 1 post-induction, administer this compound at a dose of 20 mg/kg via intraperitoneal injection[1][2].
-
Continue the treatment three times a week until the end of the experiment[1][2].
-
A control group should receive an equal volume of saline vehicle.
-
-
Clinical Assessment:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5, where 0 is no clinical signs, and 5 is moribund.
-
-
Tissue Collection and Analysis:
-
At the experimental endpoint, euthanize the mice and collect retinal and spinal cord tissues.
-
Process tissues for histological analysis (e.g., retinal ganglion cell counts) and molecular analysis (e.g., Western blotting for inflammatory markers).
-
Retinal Excitotoxicity Model
Objective: To induce retinal neurodegeneration via excitotoxicity and assess the neuroprotective effects of this compound.
Materials:
-
Adult mice
-
N-Methyl-D-aspartate (NMDA)
-
This compound
-
Sterile saline solution (0.9%)
-
Intravitreal injection setup (microsyringe, needles)
-
Anesthetic for mice
Procedure:
-
Induction of Retinal Excitotoxicity:
-
Anesthetize the mice.
-
Induce excitotoxicity by administering a single intravitreal injection of NMDA into one eye. The contralateral eye can serve as a control.
-
-
This compound Treatment:
-
Prepare a solution of this compound in 0.9% saline.
-
Administer this compound at a dose of 40 mg/kg/day via intraperitoneal injection[3].
-
A control group should receive an equal volume of saline vehicle.
-
-
Analysis:
-
After a designated period, euthanize the mice and enucleate the eyes.
-
Process retinal tissue for immunohistochemistry to assess neuronal survival (e.g., staining for Brn3a or NeuN) and inflammation (e.g., staining for Iba-1).
-
Perform Western blot analysis on retinal lysates to quantify levels of apoptotic and inflammatory proteins.
-
Oxygen-Induced Retinopathy (OIR) Model
Objective: To induce a model of ischemic retinopathy and evaluate the anti-angiogenic and vasoprotective effects of this compound.
Materials:
-
Newborn C57BL/6J mouse pups and a nursing dam
-
Oxygen chamber
-
This compound
-
Vehicle control (e.g., saline)
-
Fluorescein angiography setup
-
Isolectin B4 for retinal flat-mount staining
Procedure:
-
Induction of OIR:
-
On postnatal day 7 (P7), place the mouse pups and their nursing dam into a hyperoxic chamber (75% oxygen).
-
On P12, return the pups to normoxic (room air) conditions to induce relative hypoxia and subsequent neovascularization.
-
-
This compound Treatment:
-
From P12 to P16, administer this compound via intraperitoneal injection[4]. The specific dosage should be optimized based on preliminary studies.
-
A control group should receive an equal volume of the vehicle.
-
-
Assessment of Retinopathy:
-
On P17, perform fluorescein angiography to assess vascular permeability and leakage.
-
Euthanize the pups, enucleate the eyes, and prepare retinal flat-mounts.
-
Stain the retinal vasculature with isolectin B4 to visualize and quantify the areas of vaso-obliteration and neovascularization.
-
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of spermine oxidase (SMOX) and polyamine oxidase (PAO), which are central to the polyamine catabolism pathway. This inhibition leads to several downstream effects that contribute to its therapeutic efficacy.
Polyamine Catabolism Pathway
The catabolism of polyamines, particularly spermine, is a significant source of oxidative stress. SMOX directly oxidizes spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal, which can be further converted to the highly toxic aldehyde, acrolein[10]. Another pathway involves the acetylation of spermine and spermidine by spermidine/spermine N1-acetyltransferase (SSAT), followed by oxidation by PAO, which also generates H₂O₂[11].
Caption: Polyamine catabolism pathway and the inhibitory action of this compound.
Downstream Effects of this compound
By blocking SMOX and PAO, this compound prevents the generation of H₂O₂ and acrolein, thereby mitigating oxidative stress and its damaging consequences. This has been shown to protect against neuronal cell death and reduce inflammation. In models of neuroinflammation, this compound treatment leads to a reduction in the activation of microglia and macrophages[1]. Furthermore, it has been observed to modulate key inflammatory signaling pathways.
Caption: Downstream signaling effects of this compound-mediated SMOX/PAOX inhibition.
References
- 1. Treatment with this compound Ameliorated Clinical Symptoms, Retinal Ganglion Cell Loss, Optic Nerve Inflammation, and Improved Visual Acuity in an Experimental Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Pharmacological Inhibition of Spermine Oxidase Suppresses Excitotoxicity Induced Neuroinflammation in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. angelfire.com [angelfire.com]
- 6. Pharmacological Inhibition of Spermine Oxidase Reduces Neurodegeneration and Improves Retinal Function in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyamine Catabolism Revisited: Acetylpolyamine Oxidase Plays a Minor Role due to Low Expression [mdpi.com]
- 11. Polyamine catabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: MDL 72527 in Cancer Research Models
Introduction
MDL 72527, also known as N,N'-bis(2,3-butadienyl)-1,4-butanediamine, is a potent and irreversible inhibitor of polyamine oxidase (PAO) and spermine oxidase (SMOX), key enzymes in the polyamine catabolic pathway.[1][2] Polyamines are small polycationic molecules essential for cell growth, differentiation, and proliferation. Cancer cells often exhibit dysregulated polyamine metabolism, characterized by elevated polyamine levels, making this pathway an attractive target for therapeutic intervention.[3][4] this compound has been investigated as a potential anticancer agent, both as a monotherapy and in combination with other drugs, in various cancer models.[1][2]
Mechanism of Action
This compound exerts its anticancer effects through several mechanisms:
-
Inhibition of Polyamine Catabolism: By irreversibly inhibiting PAO and SMOX, this compound prevents the breakdown of acetylated spermine and spermidine. This leads to the accumulation of these acetylated polyamines and a depletion of putrescine and spermidine.[1][5]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines.[1][5][6] This apoptotic induction is associated with lysosomotropic effects, leading to the formation of lysosomally derived vacuoles.[1][5][7]
-
Generation of Reactive Oxygen Species (ROS): The enzymatic oxidation of polyamines by PAO and SMOX produces hydrogen peroxide (H₂O₂), a reactive oxygen species.[1][8] While this compound inhibits this process, its accumulation within lysosomes can lead to lysosomal membrane permeabilization and the release of cathepsins, triggering a cascade of events leading to apoptosis.
-
Synergistic Effects: this compound has demonstrated synergistic anticancer effects when combined with other agents. For instance, co-treatment with the ornithine decarboxylase (ODC) inhibitor, α-difluoromethylornithine (DFMO), enhances its cytotoxic effects by increasing its intracellular accumulation.[1][5] It has also been shown to potentiate apoptosis triggered by other compounds like apple procyanidins.[9]
Data Presentation
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| 32D.3 | Murine Myeloid Progenitors | 150 µM | >75% PAO inhibition, reduced putrescine and spermidine, induced cell death | [1] |
| FDC-P1 | Murine Myeloid Cell Line | Not specified | Induced dose-dependent cell death | [1] |
| SW480 | Human Colon Carcinoma | Concentration-dependent | Growth inhibition, depleted intracellular polyamine pools | [10] |
| SW620 | Human Colon Carcinoma | 150 µM | More sensitive than SW480, S-phase cell cycle arrest, decreased polyamine transport | [10] |
| SK-MEL-28 | Human Melanoma | 10 µM (in combination with DENSPM) | Prevented cytochrome c release and caspase-3 cleavage | [8] |
Mandatory Visualization
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for this compound in cancer research.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution to desired concentrations in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control group.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound as described in Protocol 1 for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Protocol 3: In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., SW620) suspended in 100-200 µL of a mixture of medium and Matrigel into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (dose to be determined by preliminary studies) or vehicle control via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily or every other day).
-
Tumor Measurement: Measure the tumor dimensions with a caliper every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on the specific cell lines and experimental objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis [mdpi.com]
- 4. The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of the polyamine oxidase inactivator this compound to cancer cells: comparison with a saturated structural analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and spermine oxidation products induce a lysosomotropic effect and mitochondrial alterations in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Potentiation of apple procyanidin-triggered apoptosis by the polyamine oxidase inactivator this compound in human colon cancer-derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of the polyamine oxidase inactivator this compound to two human colon carcinoma cell lines SW480 and SW620 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of MDL 72527 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of MDL 72527, a potent inhibitor of polyamine oxidase (PAO). Accurate preparation of this stock solution is crucial for ensuring reproducible results in experimental settings.
Introduction
This compound, also known as N,N'-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride, is a key tool in studying the role of polyamine catabolism in various physiological and pathological processes. It irreversibly inhibits spermine oxidase (SMO) and N1-acetylpolyamine oxidase (PAOX), leading to a reduction in the production of hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS) associated with polyamine breakdown.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀N₂ · 2HCl | [1][2] |
| Molecular Weight | 265.22 g/mol | [2][3] |
| Appearance | Crystalline solid; white to brown powder | [1][2] |
| Solubility in Water | 15 mg/mL; up to 100 mM | [2] |
| Solubility in DMSO | 0.33 mg/mL; up to 75 mM | [1] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [1] |
| Storage Temperature (Solid) | Room temperature | [2] |
| Storage Temperature (Solution) | +4°C |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in Water
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in sterile, purified water.
Materials:
-
This compound dihydrochloride powder (≥98% purity)[2]
-
Sterile, purified water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes or calibrated micropipettes
-
Vortex mixer
-
Sterile, light-protected storage vials (e.g., amber microcentrifuge tubes)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mM) * Molecular Weight ( g/mol ) * Volume (L)
-
For 10 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 265.22 g/mol * 0.01 L = 26.522 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out the calculated mass of this compound powder.
-
Note: Due to the small quantities, it is advisable to weigh a slightly larger amount (e.g., 26.5 mg) and adjust the volume of the solvent accordingly to achieve the desired concentration.
-
-
Dissolve the powder:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add the calculated volume of sterile, purified water to the tube.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear.[2]
-
-
Aliquot and store:
-
Once fully dissolved, aliquot the stock solution into smaller, working volumes in sterile, light-protected vials. This minimizes freeze-thaw cycles and protects the compound from light degradation.
-
Label each vial clearly with the compound name, concentration (10 mM), solvent (water), and date of preparation.
-
Store the aliquots at +4°C for short-term use. For long-term storage, consult the manufacturer's recommendations, as stability in solution over extended periods may vary.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
Application Notes and Protocols for MDL 72527 Administration in Ischemic Retinopathy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic retinopathies, including diabetic retinopathy and retinopathy of prematurity, are leading causes of vision loss characterized by retinal neovascularization and vascular permeability. Disruptions in polyamine metabolism have been implicated in the pathology of these conditions.[1][2] Spermine oxidase (SMOX), a key enzyme in polyamine catabolism, is upregulated in models of retinal disease.[1] MDL 72527, a potent and irreversible inhibitor of SMOX, has emerged as a promising therapeutic agent by mitigating the detrimental effects of excessive polyamine oxidation.[1][3]
These application notes provide a comprehensive overview of the administration of this compound in a preclinical mouse model of ischemic retinopathy. Detailed protocols for the experimental model, drug administration, and key analytical techniques are provided to facilitate further research and drug development in this area.
Mechanism of Action
This compound is a spermine analogue, N1,N4-bis(2,3-butadienyl)-1,4-butanediamine, that acts as a selective irreversible inhibitor of polyamine oxidases (PAOs), including SMOX and acetylpolyamine oxidase (APAO).[4] In the context of ischemic retinopathy, the therapeutic effects of this compound are attributed to its ability to block the oxidation of spermine, thereby reducing the production of toxic byproducts such as hydrogen peroxide (H₂O₂) and acrolein.[3] This inhibition of SMOX activity leads to a cascade of protective effects within the retina.
Elevated SMOX levels in ischemic retinopathy contribute to oxidative stress and inflammation.[1][3] The accumulation of acrolein, a highly reactive aldehyde, can form adducts with proteins, leading to cellular damage.[1][5] this compound treatment has been shown to reduce the levels of acrolein-conjugated proteins in the retina.[1][5]
Furthermore, this compound modulates key signaling pathways involved in angiogenesis and inflammation. Specifically, it has been demonstrated to downregulate the phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases 1 and 2 (ERK1/2), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][5] The p38/ERK1/2/STAT3 signaling cascade is a critical regulator of vascular endothelial growth factor (VEGF) expression and other pro-angiogenic and pro-inflammatory factors.[1] By inhibiting this pathway, this compound effectively reduces neovascularization and vascular permeability.[1][2]
Quantitative Data Summary
The efficacy of this compound in a mouse model of oxygen-induced retinopathy (OIR) has been quantified through various outcome measures. The following tables summarize the key findings.
| Outcome Measure | Vehicle-Treated OIR | This compound-Treated OIR | p-value | Reference |
| Vaso-obliteration | Significantly increased | Significantly reduced | p < 0.01 | [2] |
| Neovascularization | Significantly increased | Significantly reduced | p < 0.05 | [2] |
| Vascular Permeability | Significantly increased | Significantly reduced | p < 0.05 | [2] |
| Molecular Marker | Vehicle-Treated OIR | This compound-Treated OIR | p-value | Reference |
| Claudin-5 Expression | Increased | Normalized | Not specified | [1] |
| VEGF Expression | Upregulated | Significantly reduced | Not specified | [1][2] |
| Acrolein-conjugated Proteins | Increased | Attenuated | Not specified | [1][2] |
| p-P38 Levels | Increased | Significantly reduced | p < 0.05 | [1][2] |
| p-ERK1/2 Levels | Increased | Significantly decreased | p < 0.05 | [1][2] |
| p-STAT3 Levels | Upregulated | Significantly decreased | p < 0.05 | [1][2] |
Experimental Protocols
Oxygen-Induced Retinopathy (OIR) Mouse Model
This model is a standard and reproducible method for studying retinal neovascularization.
Materials:
-
C57BL/6J mouse pups and nursing mothers
-
Oxygen chamber with an oxygen controller
-
Standard mouse housing and husbandry equipment
Procedure:
-
At postnatal day 7 (P7), place the mouse pups and their nursing mother into a hyperoxia chamber.
-
Maintain the oxygen concentration at 75% for 5 days (until P12). This phase induces vaso-obliteration in the central retina.
-
At P12, return the mice to normal room air (normoxia). This sudden shift to relative hypoxia triggers a robust neovascular response.
-
Maintain the mice in normoxic conditions until the desired experimental endpoint (e.g., P17 for peak neovascularization).
This compound Administration
Materials:
-
This compound (Sigma-Aldrich, St. Louis, MO, USA)
-
Sterile 0.9% saline
-
Insulin syringes (or equivalent for intraperitoneal injection)
Procedure:
-
Prepare a stock solution of this compound in 0.9% saline.
-
From P12 to P16, administer this compound or vehicle (0.9% saline) daily via intraperitoneal (i.p.) injection.
-
The recommended dosage is 40 mg/kg/day.[1]
Assessment of Retinal Vasculature (Retinal Flat-Mounts)
This protocol allows for the visualization and quantification of vaso-obliteration and neovascularization.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking/Permeabilization buffer (e.g., PBS with 1% BSA and 0.5% Triton X-100)
-
Isolectin B4 conjugated to a fluorescent probe (e.g., Alexa Fluor 594)
-
Mounting medium
-
Microscope slides and coverslips
-
Dissecting microscope and fine surgical tools
Procedure:
-
At the experimental endpoint (e.g., P17), euthanize the mice and enucleate the eyes.
-
Fix the eyes in 4% PFA for 1-2 hours at room temperature.
-
Dissect the retinas in PBS under a dissecting microscope. Carefully remove the cornea, lens, and vitreous. Make four radial incisions from the edge to the optic nerve head to allow the retina to be flattened.
-
Permeabilize and block the retinas in blocking/permeabilization buffer for at least 1 hour at room temperature.
-
Incubate the retinas with fluorescently-labeled isolectin B4 overnight at 4°C to stain the blood vessels.
-
Wash the retinas extensively with PBS.
-
Carefully mount the retinas on a microscope slide with the photoreceptor side down and add a drop of mounting medium.
-
Coverslip and seal the edges.
-
Image the retinal flat-mounts using a fluorescence or confocal microscope.
-
Quantify the areas of vaso-obliteration and neovascularization using image analysis software (e.g., ImageJ).
Western Blot Analysis
This technique is used to quantify the expression of specific proteins in retinal tissue.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Claudin-5, VEGF, p-P38, p-ERK1/2, p-STAT3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Dissect retinas from enucleated eyes and immediately snap-freeze in liquid nitrogen.
-
Homogenize the retinal tissue in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]
Application Notes and Protocols for MDL 72527 in Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL 72527, also known as N¹,N⁴-bis(2,3-butadienyl)-1,4-butanediamine, is a potent and irreversible inhibitor of polyamine oxidases, with a notable selectivity for spermine oxidase (SMOX).[1][2] The catabolism of polyamines by SMOX is a significant source of oxidative stress through the production of hydrogen peroxide (H₂O₂) and the highly reactive aldehyde, acrolein.[1][3][4] These byproducts can lead to cellular damage, inflammation, and apoptosis, implicating them in the pathology of numerous neurodegenerative and inflammatory diseases.[1][5] this compound serves as a critical tool for investigating the roles of SMOX and polyamine oxidation in these processes. By inhibiting SMOX, this compound effectively reduces the generation of these damaging reactive species, offering a neuroprotective effect in various experimental models.[1][4]
These application notes provide a comprehensive overview of the use of this compound in studying oxidative stress, including its mechanism of action, key experimental findings, and detailed protocols for its application in both in vivo and in vitro models.
Mechanism of Action
This compound primarily functions by irreversibly inhibiting spermine oxidase (SMOX), a flavin-dependent enzyme that catalyzes the oxidation of spermine to spermidine, producing H₂O₂ and 3-aminopropanal, which spontaneously degrades into acrolein.[1][4] This inhibition leads to a significant reduction in oxidative stress markers. Furthermore, this compound has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant signaling pathway.[1] The activation of Nrf2 leads to the increased expression of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1), further bolstering the cellular defense against oxidative damage.[1]
Data Presentation
The following tables summarize the key quantitative findings from studies utilizing this compound to mitigate oxidative stress and inflammation in a mouse model of retinal excitotoxicity.
Table 1: Effect of this compound on Inflammatory Cell Markers in Excitotoxic Retinas
| Marker | Treatment Group | Change | Significance (p-value) |
| M1 Phenotype | |||
| Iba-1 | NMDA + Vehicle | Increased | |
| NMDA + this compound | Reduced | <0.05 | |
| CD68 | NMDA + Vehicle | Increased | |
| NMDA + this compound | Markedly Reduced | <0.05 | |
| CD16/32 | NMDA + Vehicle | Increased | |
| NMDA + this compound | Markedly Reduced | <0.05 | |
| M2 Phenotype | |||
| Arginase-1 | NMDA + this compound | Upregulated | <0.05 |
| CD206 | NMDA + this compound | Upregulated | <0.05 |
Data sourced from a mouse model of NMDA-induced retinal excitotoxicity.[1][6]
Table 2: Effect of this compound on Inflammatory Cytokine Levels in Excitotoxic Retinas
| Cytokine | Treatment Group | Change | Significance (p-value) |
| IL-1β | NMDA + this compound | Reduced | <0.05 |
| TNF-α | NMDA + this compound | Reduced | <0.05 |
| CCL3 | NMDA + this compound | Reduced | <0.05 |
| IL-21 | NMDA + this compound | Reduced | <0.05 |
Data sourced from a mouse model of NMDA-induced retinal excitotoxicity.[6]
Table 3: Effect of this compound on Oxidative Stress and Antioxidant Signaling in Excitotoxic Retinas
| Marker | Treatment Group | Change | Significance (p-value) |
| Protein-conjugated Acrolein | NMDA + Vehicle | Upregulated | |
| NMDA + this compound | Reduced | <0.05 | |
| Nrf2 Expression | NMDA + this compound | Increased | <0.05 |
| HO-1 Expression | NMDA + this compound | Increased | <0.05 |
Data sourced from a mouse model of NMDA-induced retinal excitotoxicity.[1][6]
Experimental Protocols
Protocol 1: In Vivo Mouse Model of Retinal Excitotoxicity
This protocol describes the induction of retinal excitotoxicity in mice and treatment with this compound to study its neuroprotective and anti-inflammatory effects.
Materials:
-
8-10 week old C57BL/6J mice
-
N-Methyl-D-aspartate (NMDA)
-
N-Methyl-L-aspartate (NMLA, as control)
-
This compound
-
Vehicle (Normal Saline)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
33-gauge Hamilton syringe
Procedure:
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines for the care and use of laboratory animals.
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic cocktail via intraperitoneal injection.
-
Induction of Excitotoxicity:
-
For the experimental group, perform an intravitreal injection of 20 nmoles of NMDA in one eye.
-
For the control group, inject an equivalent volume of NMLA.
-
-
This compound Administration:
-
Administer this compound at a dose of 40 mg/kg/day via intraperitoneal injection.[6]
-
The control group should receive an equivalent volume of the vehicle (normal saline).
-
Begin treatment immediately after the induction of excitotoxicity and continue for the duration of the experiment.
-
-
Tissue Collection and Analysis:
-
At the desired time point (e.g., 24-72 hours post-injection), euthanize the mice.
-
Enucleate the eyes and prepare retinal cryostat sections for immunostaining or fresh frozen retinal samples for Western blotting or qRT-PCR studies.[6]
-
Immunostaining: Use antibodies against markers of inflammation (Iba-1, CD68, CD16/32), M2 phenotype (Arginase-1, CD206), and oxidative stress (protein-conjugated acrolein).
-
Western Blotting: Analyze the expression levels of Nrf2 and HO-1.
-
qRT-PCR: Quantify the mRNA levels of inflammatory cytokines (IL-1β, TNF-α, CCL3, IL-21).
-
Protocol 2: In Vitro Microglia Cell Culture Model
This protocol details the use of this compound to study the effects of acrolein-induced oxidative stress on microglia.
Materials:
-
C8-B4 microglia cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Bovine Serum Albumin (BSA)-conjugated acrolein
-
This compound
-
Reagents for assessing reactive oxygen species (ROS) formation (e.g., DCFDA)
-
Reagents for cell viability assays (e.g., MTT)
Procedure:
-
Cell Culture: Culture C8-B4 microglia cells under standard conditions (37°C, 5% CO₂).
-
Treatment:
-
Pre-treat the cells with this compound at a desired concentration for a specified period (e.g., 1 hour).
-
Induce oxidative stress by treating the cells with BSA-conjugated acrolein.
-
-
Analysis:
-
ROS Formation: Measure the levels of intracellular ROS using a fluorescent probe like DCFDA and a plate reader or flow cytometer.[1]
-
Cell Morphology: Observe changes in cellular morphology using phase-contrast microscopy. Acrolein treatment may induce a more amoeboid, activated morphology.[1]
-
Cell Viability: Assess cell viability using an MTT assay to determine the protective effects of this compound against acrolein-induced cell death.
-
Visualizations
The following diagrams illustrate the key pathways and workflows associated with the use of this compound in oxidative stress research.
Caption: Mechanism of this compound in reducing oxidative stress.
Caption: Experimental workflow for studying this compound.
References
- 1. Pharmacological Inhibition of Spermine Oxidase Suppresses Excitotoxicity Induced Neuroinflammation in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
MDL 72527 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of MDL 72527.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and irreversible inhibitor of polyamine oxidase (PAO), including both spermine oxidase (SMO) and N1-acetylpolyamine oxidase (APAO).[1] By inhibiting these enzymes, this compound disrupts the catabolism of polyamines, leading to a reduction in putrescine and spermidine levels and an accumulation of N1-acetylated spermidine. This disruption of polyamine homeostasis can induce apoptosis in transformed hematopoietic cells and has shown neuroprotective effects in various models.[2]
Q2: What are the known cellular effects of this compound?
This compound has been observed to have several cellular effects, including:
-
Induction of apoptosis: It can trigger programmed cell death in various cancer cell lines, which is associated with the downregulation of the anti-apoptotic protein Bcl-xL and the activation of caspase-3.[3]
-
Lysosomotropic effects: The compound can accumulate in lysosomes, leading to the formation of numerous lysosomally derived vacuoles, which is linked to its apoptotic activity.[3][4][5]
-
Neuroprotection: this compound has demonstrated protective effects against neuronal cell damage in models of cerebral ischemia and retinal neurodegeneration.[2]
Troubleshooting Guide: Solubility Issues
Q1: I am observing precipitation after dissolving this compound in an aqueous buffer. What could be the cause and how can I resolve it?
Precipitation of this compound in aqueous solutions can occur due to several factors:
-
Exceeding Solubility Limit: this compound has a finite solubility in aqueous buffers. Ensure you are not exceeding the recommended concentrations.
-
pH of the Buffer: The solubility of this compound can be pH-dependent. It is reported to be soluble in PBS at pH 7.2.[1] Deviations from this pH may affect its solubility.
-
Temperature: Temperature shifts can cause compounds to precipitate out of solution.[6] Ensure your buffer is at room temperature or slightly warmed during dissolution.
-
Improper Dissolution Technique: Adding the compound too quickly or without adequate mixing can lead to localized high concentrations and precipitation.
Solutions:
-
Verify Concentration: Double-check your calculations to ensure you are within the solubility limits (see solubility table below).
-
Adjust pH: If using a custom buffer, ensure the pH is around 7.2.
-
Gentle Warming and Sonication: Gently warm the solution to 37°C and use a sonicator to aid dissolution.[6]
-
Incremental Dissolution: Add the powdered compound to the solvent in small portions while continuously vortexing or stirring.
Q2: My this compound stock solution in DMSO is showing crystals. Is it still usable?
Crystals in a DMSO stock solution indicate that the compound may have precipitated out, often due to storage at low temperatures.
Solutions:
-
Warm and Vortex: Gently warm the vial to room temperature or in a 37°C water bath and vortex thoroughly until all crystals are redissolved.[6]
-
Sonication: If warming and vortexing are insufficient, sonicate the vial for a short period.
-
Visual Inspection: Before use, always visually inspect the solution to ensure it is clear and free of any particulate matter.
Q3: After diluting my DMSO stock solution into cell culture medium, I see a cloudy precipitate. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The rapid change in solvent polarity can cause the compound to crash out of solution.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of medium and then add this intermediate dilution to the final volume.[7]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[6]
-
Increase Final Volume of DMSO (with caution): While the final concentration of DMSO in cell culture should be kept low (ideally below 0.5%) to avoid solvent toxicity, a slightly higher concentration (e.g., up to 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Vortex While Adding: Add the stock solution dropwise to the culture medium while continuously vortexing or swirling to ensure rapid and uniform mixing.[6]
Quantitative Data Summary
| Solvent | Solubility | Source |
| Water | 15 mg/mL | [8][9] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
| DMSO | 0.33 mg/mL | [1] |
| DMF | Slightly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (dihydrochloride salt, FW: 265.2 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: For a 10 mM stock solution, you will need 2.652 mg of this compound per 1 mL of DMSO.
-
Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a few minutes to aid dissolution.
-
Visual Inspection: Ensure the final solution is clear and free of any particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Calculate the required volume: To prepare a 100 µM working solution, you will need to dilute the 10 mM stock solution 1:100. For example, to prepare 10 mL of working solution, you will need 100 µL of the 10 mM stock solution.
-
Pre-warm the medium: Ensure the cell culture medium is at 37°C.
-
Perform the dilution: a. Add the required volume of pre-warmed medium to a sterile conical tube. b. While gently vortexing the medium, add the calculated volume of the 10 mM this compound stock solution dropwise. c. Continue to vortex for a few seconds to ensure thorough mixing.
-
Final DMSO Concentration: This dilution will result in a final DMSO concentration of 1%. Remember to include a vehicle control with 1% DMSO in your experiment.
-
Use immediately: It is recommended to use the freshly prepared working solution for your experiments.
Signaling Pathways and Workflows
Caption: Polyamine catabolism pathway and the inhibitory action of this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for using this compound.
References
- 1. Flowchart Creation [developer.mantidproject.org]
- 2. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bcl-xL inhibits different apoptotic pathways in rat PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. emulatebio.com [emulatebio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 9. sketchviz.com [sketchviz.com]
determining optimal MDL 72527 concentration to avoid cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal concentration of MDL 72527 to avoid cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound, also known as N,N'-bis(2,3-butadienyl)-1,4-butanediamine, is a potent and selective inactivator of polyamine oxidase (PAO) and spermine oxidase (SMOX).[1][2][3] These enzymes are involved in the catabolism of polyamines like spermine and spermidine.[4][5] By inhibiting these enzymes, this compound prevents the degradation of polyamines and the subsequent production of byproducts such as hydrogen peroxide (H₂O₂) and reactive aldehydes like acrolein.[2][6][7]
Q2: What are the known cytotoxic effects of this compound?
While primarily an enzyme inhibitor, this compound can induce cytotoxicity, particularly at higher concentrations and with longer exposure times.[8] The cytotoxic effects can be independent of its inhibitory action on polyamine oxidase.[3] Observed cytotoxic effects include:
-
Lysosomotropic effects: this compound can accumulate in lysosomes, leading to the appearance of large vacuoles and morphological changes in cells.[4][9][10]
-
Induction of apoptosis: In some transformed hematopoietic cells, this compound has been shown to induce programmed cell death (apoptosis).[4][8]
-
Non-apoptotic cell death: Studies have also reported non-apoptotic cell death pathways being triggered by this compound.[3]
-
Cell growth inhibition: It can inhibit cell growth in a concentration-dependent manner.[8]
Q3: What is a typical non-cytotoxic concentration range for this compound in vitro?
The non-cytotoxic concentration of this compound is highly dependent on the cell type and experimental duration.[8]
-
For short-term experiments (up to 24 hours), concentrations necessary for the inactivation of polyamine oxidase may be non-cytotoxic.[8]
-
Concentrations above 50 µmol/L with exposure times longer than 24 hours may lead to non-specific effects on cell function.[8]
-
In some cell lines, such as M14 human melanoma cells, a concentration of 300 µM for 24 hours showed no significant effect on cell survival when used alone.[10] However, in other cell lines like human colon carcinoma SW620 cells, 150 µmol/L this compound caused cell cycle arrest.[8]
Q4: How does the cytotoxicity of this compound vary between different cell types?
The sensitivity to this compound varies significantly among cell lines. For instance, transformed hematopoietic cells and leukemia cells have been found to be sensitive to its cytotoxic effects, while primary myeloid progenitors are not.[4] Similarly, human colon carcinoma SW620 cells are more sensitive to the drug than SW480 cells.[8] This differential sensitivity is a critical factor to consider when designing experiments.
Q5: How does incubation time influence the cytotoxicity of this compound?
Incubation time is a crucial factor. At concentrations above 50 µmol/L, exposure times exceeding 24 hours are more likely to cause non-specific derangement of cell functions, blurring the results intended to elucidate the role of polyamine oxidase.[8] For longer-term studies, it is essential to use the lowest effective concentration.
Troubleshooting Guide
Problem: I am observing high levels of cell death in my experiments with this compound.
-
Possible Cause: The concentration of this compound may be too high for your specific cell line, or the incubation time may be too long.
-
Solution:
-
Perform a Dose-Response Curve: Conduct a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your cell line. Test a range of concentrations (e.g., from 1 µM to 300 µM).
-
Determine the Non-Cytotoxic Concentration: From the dose-response curve, identify the highest concentration that does not significantly reduce cell viability compared to a vehicle control. This is often considered the concentration that results in 90% or higher cell viability.[11]
-
Shorten Incubation Time: Consider reducing the duration of exposure to this compound, especially if your experiments extend beyond 24 hours.[8]
-
Problem: My experimental results with this compound are inconsistent.
-
Possible Cause: Inconsistencies can arise from variations in cell culture conditions or experimental procedures.
-
Solution:
-
Standardize Cell Culture: Use cells within a consistent and narrow range of passage numbers. Ensure consistent cell seeding density.
-
Control for Serum Effects: Polyamines present in serum can potentially interfere with the effects of this compound. Consider using dialyzed serum to minimize this variability.[4]
-
Precise Timing: Ensure that incubation times for drug treatment and subsequent assays are kept consistent across all experiments.
-
Problem: How can I confirm that the observed effects are due to polyamine oxidase inhibition and not off-target cytotoxicity?
-
Possible Cause: At higher concentrations, this compound can have effects unrelated to its primary mechanism of action.[3][8]
-
Solution:
-
Use the Lowest Effective Concentration: Once you have determined the dose-response for both cytotoxicity and enzyme inhibition, select the lowest concentration of this compound that effectively inhibits polyamine oxidase activity without causing significant cell death.
-
Employ a Non-Inhibitory Analogue: As a negative control, consider using a close structural analogue of this compound that lacks the ability to inactivate polyamine oxidase.[3] This can help differentiate between effects due to enzyme inhibition and those caused by the chemical structure of the compound itself.
-
Rescue Experiment: In some systems, it may be possible to see if the addition of downstream metabolites of the polyamine pathway can rescue the phenotype, although this was not effective in preventing cell death in one study.[4]
-
Summary of this compound Concentrations and Effects
| Cell Line | Concentration | Exposure Time | Observed Effect | Citation |
| 32D.3 myeloid cells | 150 µM | 12 hours | >75% PAO enzyme activity suppression, reduced putrescine and spermidine levels. | [4] |
| Human colon carcinoma (SW480 & SW620) | > 50 µmol/L | > 24 hours | May derange cell functions nonspecifically. | [8] |
| Human colon carcinoma (SW620) | 150 µmol/L | Not specified | Accumulation in the S-phase of the cell cycle. | [8] |
| M14 human melanoma cells | 300 µM | 24 hours | No significant effect on cell survival when used alone. | [10] |
| M14 WT cells | 300 µM | 24 hours | Evident morphological changes with the appearance of a large number of lysosomes and numerous cytoplasmic vacuoles. | [9] |
Experimental Protocols
Determining the Optimal Non-Cytotoxic Concentration of this compound
This protocol outlines a general method for determining the highest concentration of this compound that does not induce significant cytotoxicity in a chosen cell line using a resazurin-based viability assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile water or DMSO, depending on how this compound is dissolved)
-
96-well cell culture plates
-
Resazurin-based cell viability reagent (e.g., alamarBlue™, PrestoBlue™)
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Perform a serial dilution of the this compound stock solution to create a range of working concentrations. A common approach is to use a two-fold or three-fold dilution series. For example, you could prepare concentrations ranging from 300 µM down to ~1 µM.
-
Also, prepare a vehicle control that contains the highest concentration of the vehicle used in the dilutions.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells. Include wells for the vehicle control and untreated cells (medium only). It is recommended to perform each treatment in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assay:
-
Following the incubation period, add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10-20 µL per well).
-
Incubate the plate for 1-4 hours, or as recommended by the manufacturer, to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium and reagent but no cells).
-
Normalize the readings for each treatment group to the vehicle control group (set to 100% viability).
-
Plot cell viability (%) against the log of the this compound concentration.
-
Determine the highest concentration of this compound that does not cause a significant drop in cell viability (e.g., maintains ≥90% viability). This can be considered the optimal non-cytotoxic concentration for your subsequent experiments.
-
Visualizations
Caption: Polyamine catabolism pathway and inhibition by this compound.
Caption: Workflow for determining non-cytotoxic this compound concentration.
Caption: Troubleshooting logic for high cytotoxicity with this compound.
References
- 1. MDL-72527 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity of the polyamine oxidase inactivator this compound to cancer cells: comparison with a saturated structural analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Polyamine Oxidase-Generated Reactive Oxygen Species in Plant Development and Adaptation: The Polyamine Oxidase—NADPH Oxidase Nexus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of polyamine catabolism in polyamine analogue-induced programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of polyamines to Amoeba proteus: role of polyamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of the polyamine oxidase inactivator this compound to two human colon carcinoma cell lines SW480 and SW620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
potential off-target effects of MDL 72527
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MDL 72527. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity in our cell line after treatment with this compound, even at concentrations expected to only inhibit polyamine oxidase (PAO). What could be the cause?
A1: While this compound is a potent PAO inhibitor, it can induce cytotoxicity through mechanisms independent of its primary target. Studies have shown that at concentrations above 50 µM and with exposure times longer than 24 hours, this compound can cause non-specific cell function derangement.[1] This can manifest as both apoptotic and non-apoptotic cell death.
Troubleshooting Steps:
-
Concentration and Time-Course Optimization: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line that effectively inhibits PAO with minimal off-target cytotoxicity.
-
Alternative Inhibitors: If cytotoxicity remains an issue, consider exploring other, more specific PAO inhibitors if available for your experimental system.
-
Control Experiments: Include a control group treated with a structurally similar but inactive analogue of this compound, if accessible, to distinguish between on-target and off-target effects.
Q2: Our cells treated with this compound are showing an accumulation of large vacuoles in the cytoplasm. Is this a known effect?
A2: Yes, this is a well-documented off-target effect of this compound. The compound is known to have lysosomotropic properties, meaning it can accumulate in lysosomes.[2][3] This accumulation can lead to the formation of numerous, large, lysosomally-derived vacuoles and can induce apoptosis, particularly in transformed hematopoietic cells.[3][4][5]
Troubleshooting Steps:
-
Visualize Lysosomes: To confirm this effect, you can stain your cells with a lysosomotropic dye like Acridine Orange. Under fluorescence microscopy, acidic compartments like lysosomes will fluoresce bright red. An increase in the size and number of these red fluorescent vesicles after this compound treatment would support a lysosomotropic effect.
-
Electron Microscopy: For a more detailed analysis of the vacuolar morphology, transmission electron microscopy (TEM) can be employed.[1]
-
Consider Cell Type: Be aware that this effect may be more pronounced in certain cell types, such as malignant leukemia cells.[3]
Q3: We are co-administering this compound with another compound and observing synergistic cytotoxicity. Is this expected?
A3: this compound has been reported to enhance the cytotoxicity of other compounds, such as the calmodulin antagonist N(1)-(n-octanesulfonyl)spermine (N(1)OSSpm).[6] This suggests that this compound may have targets unrelated to PAO that can influence the efficacy of other drugs.[6]
Troubleshooting Steps:
-
Investigate the Mechanism: If you observe synergistic effects, it is crucial to investigate the underlying mechanism. This could involve assessing changes in cellular uptake of the co-administered drug, alterations in signaling pathways, or other off-target interactions of this compound.
-
Dose-Matrix Analysis: To properly characterize the synergistic effect, a dose-matrix experiment varying the concentrations of both this compound and the co-administered compound should be performed.
Q4: We are using this compound in a neurobiology context and seeing unexpected protective effects. Is this an off-target effect?
A4: this compound has demonstrated neuroprotective effects in various models, including ischemic retinopathy and experimental autoimmune encephalomyelitis.[7][8][9] This is considered an on-target effect related to the inhibition of spermine oxidase (SMOX), a type of polyamine oxidase. Inhibition of SMOX by this compound reduces the production of toxic byproducts like acrolein and hydrogen peroxide and can downregulate inflammatory signaling pathways such as P38/ERK1/2/STAT3.[8][9]
Experimental Workflow to Investigate Neuroprotective Signaling:
Caption: this compound's neuroprotective mechanism via SMOX inhibition.
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 for N1-acetylpolyamine oxidase (PAOX) | 0.02 µM | Not specified | Probechem |
| IC50 for spermine oxidase (SMOX) | 6.1 µM | Not specified | Probechem |
| Concentration for non-specific cytotoxicity | > 50 µM | Human colon carcinoma (SW480, SW620) | [1] |
| Concentration for lysosomotropic effects | 150 µM | Hematopoietic cells | [5] |
| Concentration for apoptosis induction | 150 µM | Hematopoietic cells | [5] |
Key Experimental Protocols
Assessment of Lysosomotropic Effect using Acridine Orange Staining
Principle: Acridine orange is a fluorescent dye that accumulates in acidic compartments, such as lysosomes, and fluoresces bright red, while it stains the nucleus and cytoplasm green. An increase in red fluorescence intensity or the size of red fluorescent vesicles indicates lysosomal accumulation or proliferation.
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Treatment: Treat cells with this compound at the desired concentrations (e.g., 50, 100, 150 µM) and for the desired duration (e.g., 24 hours). Include an untreated control.
-
Staining:
-
Remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Add 1 µg/mL Acridine Orange solution in serum-free medium to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging: Mount the coverslips on glass slides with a drop of PBS. Immediately visualize the cells using a fluorescence microscope with appropriate filters for green (FITC) and red (TRITC) fluorescence.
Evaluation of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Determination of Cell Viability using MTS Assay
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by absorbance at 490 nm is directly proportional to the number of living cells in culture.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include untreated and vehicle-treated controls.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Signaling Pathway and Workflow Diagrams
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
- 1. This compound and spermine oxidation products induce a lysosomotropic effect and mitochondrial alterations in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Effect of the polyamine oxidase inactivator this compound on N(1)-(n-octanesulfonyl)spermine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
MDL 72527 stability in culture media
This technical support center provides guidance on the use and stability of MDL 72527 in culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
While specific stability data in various solvents is limited in publicly available literature, this compound hydrochloride is soluble in water and PBS (pH 7.2) at a concentration of 10 mg/mL.[1] For cell culture experiments, it is common practice to prepare a concentrated stock solution in a sterile, high-purity solvent such as sterile water, PBS, or DMSO. The final concentration of the solvent in the culture medium should be kept low (typically ≤0.1% for DMSO) to avoid solvent-induced cytotoxicity.
Q2: How should I store this compound stock solutions?
For long-term storage, it is recommended to store this compound as a solid at room temperature.[2] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of the compound in solution over time has not been extensively reported; therefore, it is advisable to use freshly prepared solutions or solutions that have been stored for a short period.
Q3: Is this compound stable in cell culture media?
Q4: Are there any known degradation products of this compound?
The search results did not provide information on the specific degradation products of this compound in culture media.
Q5: What are the signs of potential this compound degradation in my experiments?
Inconsistent or a lack of expected biological effects could be an indirect indication of this compound degradation. For example, if you observe a diminished inhibitory effect on polyamine oxidase activity or reduced cytotoxicity in cancer cell lines that are known to be sensitive, it might be due to the degradation of the compound.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Variable or unexpected experimental results. | Instability of this compound in culture media during the experiment. | Prepare fresh working solutions of this compound from a recently prepared stock for each experiment. Minimize the pre-incubation time of the compound in the media before adding it to the cells. Consider performing a time-course experiment to assess how long the compound remains active in your specific culture conditions. |
| Reduced or no biological effect observed. | Degradation of this compound stock solution. | Prepare a fresh stock solution from the solid compound. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Incorrect concentration of this compound used. | Verify the calculations for the preparation of stock and working solutions. Use a calibrated instrument for weighing the compound. | |
| Precipitation observed in culture media. | Poor solubility of this compound at the working concentration. | Ensure the final solvent concentration in the media is not exceeding recommended limits (e.g., <0.5% for DMSO). If using a crystalline form, ensure it is fully dissolved in the stock solution before further dilution. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Culture Media
This protocol provides a general framework for researchers to determine the stability of this compound in their specific cell culture medium.
1. Materials:
- This compound
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as required for your experiments.
- Sterile tubes
- Incubator (37°C, 5% CO2)
- Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
- Spike the cell culture medium with this compound to the desired final concentration.
- Aliquot the this compound-containing medium into sterile tubes for different time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
- Incubate the tubes at 37°C in a 5% CO2 incubator.
- At each time point, remove one aliquot and store it at -80°C until analysis. The T=0 sample should be frozen immediately after preparation.
- Once all time points are collected, analyze the concentration of this compound in each sample using a validated analytical method.
- Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in the culture medium.
Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in culture media.
Mechanism of Action of this compound
This compound is a potent and irreversible inhibitor of polyamine oxidases, specifically spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (APAO).[1] These enzymes are involved in the catabolism of polyamines. By inhibiting these enzymes, this compound disrupts polyamine homeostasis, which can lead to various cellular effects, including the induction of apoptosis in transformed hematopoietic cells and neuroprotective effects.[3][4]
Signaling Pathway of Polyamine Catabolism and Inhibition by this compound
Caption: this compound inhibits SMOX and APAO in the polyamine catabolism pathway.
Summary of this compound Properties
| Property | Value | Source |
| Synonyms | N,N′-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride | [2] |
| Molecular Formula | C12H20N2 · 2HCl | [1] |
| Molecular Weight | 265.2 g/mol | [1] |
| Solubility | PBS (pH 7.2): 10 mg/mL | [1] |
| H2O: 15 mg/mL | [2] | |
| DMSO: 0.33 mg/mL | [1] | |
| Storage | Solid: Room temperature | [2] |
| Mechanism of Action | Irreversible inhibitor of spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (APAO) | [1] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. ≥98% (HPLC), spermine oxidase SMO inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with MDL 72527
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using MDL 72527, a potent inhibitor of polyamine oxidases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, enzyme-activated, irreversible inhibitor of polyamine oxidase (PAO).[1] It specifically targets both spermine oxidase (SMOX) and N¹-acetylpolyamine oxidase (APAO), enzymes involved in the catabolism of polyamines.[2][3] By inhibiting these enzymes, this compound blocks the breakdown of acetylated spermine and spermidine, leading to a depletion of downstream polyamines like putrescine and spermidine, and an accumulation of N¹-acetylated derivatives.[4][5] This inhibition also reduces the production of byproducts of polyamine oxidation, such as hydrogen peroxide (H₂O₂) and acrolein.[6][7]
Q2: How should I properly store and handle this compound?
For long-term stability, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[2] For short-term use, stock solutions can be prepared. Solubility can vary, so it's important to use the correct solvent.[2] The compound is typically supplied as a hydrochloride salt, which has good water solubility.[2]
Q3: What are the typical working concentrations for this compound?
The effective concentration of this compound is highly dependent on the experimental system and duration of exposure.
-
For PAO inhibition: Micromolar concentrations are typically sufficient. For instance, the IC₅₀ values for APAO and SMOX are 0.02 µM and 6.1 µM, respectively.[2]
-
For cell-based assays: Concentrations ranging from 50 µM to 150 µM have been used.[4][5] However, it is critical to note that at concentrations above 50 µM and with exposure times longer than 24 hours, non-specific cytotoxic effects may occur.[5] It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Troubleshooting Inconsistent Results
Problem 1: I am observing high variability or no significant inhibition of my target pathway.
This is a common issue that can arise from several factors. Use the following workflow to troubleshoot the problem.
Problem 2: I am seeing significant cytotoxicity or apoptosis that doesn't seem related to polyamine oxidase inhibition.
This compound has a dual mechanism of action, which can be a source of inconsistent or unexpected results.
-
PAO Inhibition: Its primary, intended effect is the irreversible inactivation of SMOX and APAO. This is typically achieved at lower micromolar concentrations.
-
Lysosomotropic Effect: At higher concentrations (often >50 µM), this compound can accumulate in lysosomes.[1][4] This lysosomal trapping can induce apoptosis, particularly in transformed or malignant cells, through a mechanism that may be independent of PAO inhibition.[4][8] This effect is characterized by the formation of numerous cytoplasmic vacuoles.[1][8]
If your goal is to study the specific effects of PAO inhibition, it is crucial to use the lowest effective concentration and to confirm that you are not triggering this secondary apoptotic pathway.[5]
Problem 3: My results differ significantly between different cell lines.
Sensitivity to this compound can vary greatly between cell lines. For example, human colon carcinoma SW620 cells are more sensitive to the drug than SW480 cells.[5] This variability can be due to:
-
Differences in Polyamine Metabolism: Baseline levels of PAO activity and polyamine pools can differ.
-
Drug Accumulation: The efficiency of this compound uptake and intracellular accumulation can vary.[4]
-
Cellular State: Transformed or malignant cells may be more susceptible to the lysosomotropic effects of the drug.[4][8]
It is essential to characterize the effects of this compound in each new cell line rather than assuming a consistent response.
Data & Protocols
Quantitative Data Summary
The inhibitory potency and solubility of this compound are critical parameters for experimental design.
Table 1: Inhibitory Concentration (IC₅₀) of this compound
| Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|
| N¹-acetylpolyamine oxidase (APAO) | 0.02 µM | [2] |
| Spermine Oxidase (SMOX) | 6.1 µM | [2] |
| SMOX (alternative measurement) | 89 - 100 µM |[6] |
Note: The discrepancy in SMOX IC₅₀ values may be due to different assay conditions. It is advisable to perform an in-house dose-response experiment.
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
|---|---|---|
| H₂O | 15 mg/mL | |
| PBS (pH 7.2) | 10 mg/mL | [2] |
| DMSO | ~0.33 - 5 mg/mL (may require warming) | [2] |
| DMF | Slightly soluble |[2] |
Key Signaling Pathway: Polyamine Catabolism
This compound acts on the final steps of the polyamine catabolic pathway. Understanding this pathway is key to interpreting experimental results.
Example Experimental Protocol: Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Plating:
-
Seed cells (e.g., SW620 human colon carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours in complete culture medium.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound hydrochloride in sterile water.
-
Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Include a vehicle-only control (medium with water).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). It is advisable to test multiple time points, as effects can be time-dependent.[5]
-
-
Viability Assessment (e.g., using CCK-8):
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC₅₀ value for the chosen time point.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cytotoxic effects of the polyamine oxidase inactivator this compound to two human colon carcinoma cell lines SW480 and SW620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
how to confirm MDL 72527 activity in experiments
Welcome to the technical support center for MDL 72527. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent polyamine oxidase (PAO) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific irreversible inhibitor of polyamine oxidases, including spermine oxidase (SMO) and N¹-acetylpolyamine oxidase (APAO).[1] It functions by blocking the catabolism of acetylated polyamines, which leads to a decrease in the intracellular levels of putrescine and spermidine and an accumulation of N¹-acetylated polyamines.[2] A significant downstream effect of this compound in many cancer cell lines is the induction of apoptosis through a lysosomotropic mechanism, characterized by the formation of large cytosolic vacuoles derived from lysosomes.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
This compound hydrochloride is a crystalline solid that is soluble in aqueous solutions. It can be dissolved in PBS (pH 7.2) at approximately 10 mg/mL and in water at 15 mg/mL.[1][4] It is also soluble in DMSO at approximately 0.33 mg/mL.[5] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[5] Aqueous solutions are not recommended for storage for more than one day.[5]
Q3: What are the expected morphological changes in cells treated with this compound?
In sensitive cell lines, particularly transformed or malignant hematopoietic cells, treatment with this compound leads to the rapid appearance of large cytosolic vacuoles.[2] These vacuoles are of lysosomal origin and can appear within 4 hours of treatment, eventually coalescing into larger structures.[2] This vacuolation is a hallmark of the lysosomotropic effect of the compound and is often associated with the subsequent induction of apoptosis.[2]
Q4: Does this compound-induced apoptosis involve caspases?
Yes, this compound-induced apoptosis is associated with the activation of caspase-3.[2] However, studies have shown that the pan-caspase inhibitor zVAD-fmk fails to block this compound-induced apoptosis, suggesting that while caspases are activated, the cell death pathway may proceed through a caspase-independent mechanism or that caspase inhibition alone is insufficient to prevent cell death initiated by lysosomal disruption.[2][3]
Troubleshooting Guides
Problem 1: No observable inhibition of polyamine oxidase (PAO) activity.
| Possible Cause | Troubleshooting Step |
| Incorrect assay conditions | Ensure the pH of the assay buffer is optimal for PAO activity (typically around pH 7.0-8.0). Verify the concentration of the substrate (e.g., N¹-acetylspermine) is appropriate. |
| Degraded this compound | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Low PAO expression in the cell line | Confirm the expression of PAO (SMO or APAO) in your cell line of interest using techniques like Western blotting or qPCR. |
| Insufficient incubation time | As an irreversible inhibitor, this compound's effect is time-dependent. Increase the pre-incubation time of the cell lysate or purified enzyme with this compound before adding the substrate. |
Problem 2: No induction of apoptosis or cell death.
| Possible Cause | Troubleshooting Step |
| Cell line resistance | Not all cell lines are sensitive to this compound-induced apoptosis. Primary cells, for instance, have shown resistance.[2][3] The sensitivity may be related to the cell's capacity for lysosomal accumulation of the drug. |
| Insufficient concentration or treatment duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. Concentrations in the range of 10-250 µM have been used in various studies.[6][7] |
| Overexpression of anti-apoptotic proteins | While this compound can down-regulate Bcl-XL, overexpression of Bcl-2 or Bcl-XL has been shown to not block apoptosis, suggesting the primary death pathway is lysosomal.[2][3] However, the balance of pro- and anti-apoptotic proteins can influence the apoptotic threshold. |
| Apoptosis assay timing | Ensure that the apoptosis assay (e.g., Annexin V staining) is performed at an appropriate time point after treatment. Lysosomal vacuolation often precedes the externalization of phosphatidylserine. |
Problem 3: No visible lysosomal vacuolation.
| Possible Cause | Troubleshooting Step |
| Cell type | The lysosomotropic effect of this compound is cell-type dependent. Some cell lines may not exhibit significant vacuolation. |
| Incorrect imaging technique | Use a suitable method for visualizing acidic organelles, such as staining with Acridine Orange or LysoTracker dyes. Observe cells using fluorescence microscopy at appropriate time points (e.g., 4-24 hours post-treatment). |
| Suboptimal this compound concentration | A dose-response experiment is recommended to find the effective concentration for inducing vacuolation in your cell line. |
| Alterations in lysosomal pH | The lysosomotropic effect is dependent on the pH gradient of lysosomes. Experimental conditions that disrupt this gradient may interfere with vacuole formation. |
Problem 4: Inconsistent results in HPLC analysis of polyamines.
| Possible Cause | Troubleshooting Step |
| Sample preparation issues | Ensure complete deproteinization of cell lysates. Inconsistent derivatization can lead to variability. Use a validated and consistent derivatization protocol (e.g., with dansyl chloride or o-phthalaldehyde).[8] |
| Unstable derivatives | Some polyamine derivatives are unstable. Analyze samples promptly after derivatization or use a derivatizing agent that forms stable products.[8] |
| Poor chromatographic separation | Optimize the HPLC mobile phase and gradient to achieve good resolution of putrescine, spermidine, and spermine, as well as acetylated polyamines. |
| Matrix effects | The cellular matrix can interfere with the analysis. Implement a thorough sample clean-up procedure, such as solid-phase extraction. |
Quantitative Data Summary
| Parameter | Value | Enzyme/System | Reference |
| IC₅₀ | 0.02 µM | N¹-acetylpolyamine oxidase (APAO) | [1] |
| IC₅₀ | 6.1 µM | Spermine oxidase (SMO) | [1] |
| Effective Concentration for PAO inhibition in cells | ~150 µM | 32D.3 myeloid cells | [2] |
| Effective Concentration for apoptosis induction | 10 - 250 µM | Various cell lines | [6][7] |
Experimental Protocols
Polyamine Oxidase (PAO) Activity Assay (Spectrophotometric)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of PAO-catalyzed oxidation of polyamines.
Materials:
-
Cell lysate or purified PAO
-
Phosphate buffer (100 mM, pH 7.2)
-
Horseradish peroxidase (HRP) (1 U/mL)
-
4-Aminoantipyrine (1 mM)
-
Vanillic acid (2 mM)
-
N¹-acetylspermine (substrate, 1 mM)
-
This compound (inhibitor)
-
Microplate reader (490 nm)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HRP, 4-aminoantipyrine, and vanillic acid.
-
Add the cell lysate or purified PAO to the wells of a 96-well plate.
-
For inhibitor-treated samples, pre-incubate the enzyme with this compound for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the substrate, N¹-acetylspermine.
-
Immediately measure the increase in absorbance at 490 nm over time using a microplate reader. The rate of change in absorbance is proportional to the PAO activity.
-
Include appropriate controls: a no-enzyme control, a no-substrate control, and a positive control with a known PAO inhibitor.
Measurement of Intracellular Polyamine Levels by HPLC
This method allows for the quantification of putrescine, spermidine, and spermine in cell extracts.
Materials:
-
Cell pellets
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline (100 mg/mL)
-
Toluene
-
HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 340 nm, Emission: 515 nm)
-
Acetonitrile and water (HPLC grade)
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Lyse cell pellets by sonication in cold 0.2 M PCA.
-
Centrifuge to pellet the protein precipitate. The supernatant contains the polyamines.
-
To an aliquot of the supernatant, add sodium carbonate and dansyl chloride solution.
-
Incubate the mixture in the dark at 60°C for 1 hour to allow for derivatization.
-
Add proline to quench the reaction.
-
Extract the dansylated polyamines with toluene.
-
Evaporate the toluene layer to dryness and reconstitute the residue in acetonitrile.
-
Inject the sample into the HPLC system.
-
Quantify the polyamine levels by comparing the peak areas to a standard curve generated with known concentrations of polyamine standards.
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualization of Lysosomal Vacuolation by Acridine Orange Staining
Acridine orange is a fluorescent dye that accumulates in acidic compartments like lysosomes, appearing red, while it fluoresces green in the cytoplasm and nucleus.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
This compound
-
Acridine Orange (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time (e.g., 4-24 hours).
-
Wash the cells with PBS.
-
Incubate the cells with the acridine orange solution for 15-30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Immediately visualize the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.
-
In untreated cells, lysosomes will appear as small, red fluorescent puncta. In this compound-treated cells, look for the appearance of large, red fluorescent vacuoles.
Signaling Pathways and Experimental Workflows
References
- 1. caymanchem.com [caymanchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound = 98 HPLC 93565-01-6 [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Managing MDL 72527 Toxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the toxicities associated with the polyamine oxidase inhibitor, MDL 72527, in the context of long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and irreversible inhibitor of polyamine oxidase (PAO), with a notable inhibitory effect on spermine oxidase (SMOX). By blocking these enzymes, this compound disrupts the catabolism of polyamines, leading to an accumulation of acetylated polyamines and a depletion of downstream products. This disruption of polyamine homeostasis is central to both its therapeutic and toxic effects.
Q2: What is the most commonly reported mechanism of this compound-induced toxicity?
Q3: Is the cytotoxicity of this compound always related to its inhibition of polyamine oxidase?
A3: While its primary mechanism is PAO inhibition, some studies suggest that at higher concentrations and with longer exposure times, this compound may exert non-specific cytotoxic effects that are independent of its anti-polyamine oxidase activity.[3] Therefore, it is crucial to use the lowest effective concentration in long-term studies to minimize off-target effects.
Q4: What are the potential long-term toxicities to monitor in animal studies?
A4: While comprehensive long-term toxicology data is limited in publicly available literature, based on its mechanism of action, potential long-term toxicities could involve organs with high rates of cell turnover or those susceptible to lysosomal dysfunction. It is advisable to monitor for general signs of toxicity such as weight loss, behavioral changes, and organ-specific markers through blood and tissue analysis.
Q5: Can this compound-induced apoptosis be blocked?
A5: Studies have shown that this compound-induced apoptosis is associated with the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-xL.[1] However, in some hematopoietic cell models, apoptosis induced by this compound could not be blocked by overexpressing Bcl-xL or by using a universal caspase inhibitor, suggesting a complex and potent cell death-inducing mechanism.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity in cell culture. | Concentration of this compound is too high, leading to non-specific effects. | Perform a dose-response curve to determine the optimal concentration for PAO inhibition with minimal cytotoxicity for your specific cell line. Consider that sensitivity can vary between cell types.[3] |
| Prolonged exposure time. | Optimize the incubation time. For some applications, shorter exposure may be sufficient to achieve the desired effect.[3] | |
| Significant weight loss or signs of distress in animal models. | Systemic toxicity. | Reduce the dosage of this compound. Monitor the animals more frequently for clinical signs of toxicity. Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. |
| Dehydration or reduced food intake. | Ensure easy access to food and water. If necessary, provide supplemental hydration and nutrition. | |
| Inconsistent experimental results. | Variability in drug preparation or administration. | Ensure consistent and accurate preparation of this compound solutions. Standardize the route and timing of administration. |
| Differences in animal age, strain, or health status. | Use age- and weight-matched animals from a reputable supplier. Ensure all animals are healthy before starting the experiment. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Cytotoxicity
This protocol outlines a general method for determining the cytotoxic effects of this compound on a specific cell line using a standard MTS assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).[4]
Protocol 2: Monitoring for In Vivo Toxicity of this compound in Rodent Models
This protocol provides a general framework for monitoring potential toxicities during long-term in vivo studies with this compound.
Animal Model:
-
Select an appropriate rodent model (e.g., mice or rats) based on the research question.
Administration:
-
The route of administration (e.g., intraperitoneal injection, oral gavage) and dosing regimen should be carefully selected and consistently applied.[5][6]
Monitoring Parameters:
| Parameter | Frequency | Details |
| Clinical Observations | Daily | Observe for changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, aggression), and signs of pain or distress. |
| Body Weight | At least twice weekly | Monitor for significant weight loss (e.g., >15-20% of baseline), which may indicate systemic toxicity. |
| Food and Water Intake | Weekly (or more frequently if concerns arise) | Measure food and water consumption to detect any significant changes. |
| Hematology | At baseline, mid-study, and termination | Collect blood samples for a complete blood count (CBC) to assess for anemia, leukopenia, or other hematological abnormalities. |
| Serum Chemistry | At baseline, mid-study, and termination | Analyze serum for markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine) to detect potential organ damage. |
| Histopathology | At study termination | Collect major organs (liver, kidneys, spleen, heart, lungs, brain, etc.) for histopathological examination by a qualified pathologist to identify any cellular changes or tissue damage. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action.
Caption: this compound-induced apoptosis signaling.
References
- 1. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects. | Semantic Scholar [semanticscholar.org]
- 3. Cytotoxic effects of the polyamine oxidase inactivator this compound to two human colon carcinoma cell lines SW480 and SW620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Novel Small-Molecule SMOX Inhibitors | MDPI [mdpi.com]
- 5. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of Spermine Oxidase Suppresses Excitotoxicity Induced Neuroinflammation in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interactions of MDL 72527 with Other Enzyme Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving the polyamine oxidase (PAO) inhibitor, MDL 72527, and its interactions with other enzyme inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of polyamine oxidase (PAO), with inhibitory activity against both spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (APAO). It functions as an irreversible, mechanism-based inhibitor. Notably, it does not inhibit monoamine oxidase (MAO) or D-amino acid oxidase.
Q2: What is the most well-documented interaction of this compound with another enzyme inhibitor?
The most extensively studied interaction is the synergistic cytotoxicity observed when this compound is combined with α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC). ODC is the rate-limiting enzyme in the polyamine biosynthesis pathway.
Q3: What is the mechanism behind the synergistic effect of this compound and DFMO?
Pre-treatment with DFMO has been shown to sensitize malignant hematopoietic cells to the cytotoxic effects of this compound.[1][2] This sensitization is attributed to an increased intracellular accumulation of this compound.[2][3] This combined action leads to apoptosis, which is associated with the downregulation of the anti-apoptotic protein Bcl-XL and the activation of caspase-3.[3]
Q4: Are there other enzyme inhibitors that interact with this compound?
While the interaction with DFMO is the most prominent in the literature, this compound has been used in combination with other agents. For instance, it can prevent apoptosis induced by polyamine analogues that rely on PAO-mediated generation of reactive oxygen species (ROS). Additionally, a synergistic cytotoxic effect has been reported when this compound is combined with the calmodulin antagonist N(1)-(n-octanesulfonyl)spermine (N(1)OSSpm) and DFMO.[1]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected cytotoxicity with combined this compound and DFMO treatment.
-
Possible Cause 1: Suboptimal Drug Concentrations or Treatment Schedule.
-
Solution: Ensure that cells are pre-treated with DFMO before the addition of this compound. The duration of pre-treatment can be critical for sensitizing the cells. Perform a dose-response matrix experiment to identify the optimal concentrations of both inhibitors for your specific cell line.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: Not all cell lines are equally sensitive to the synergistic effects of this compound and DFMO. This can be due to differences in drug uptake, metabolism, or inherent resistance mechanisms. Consider testing a panel of cell lines to find a suitable model. It has been noted that malignant hematopoietic cells show particular sensitivity.[2]
-
-
Possible Cause 3: Issues with Drug Stock Solutions.
-
Solution: this compound and DFMO should be dissolved in an appropriate solvent (e.g., sterile water or DMSO) and stored at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock.
-
Problem 2: Difficulty in detecting apoptosis after combined treatment.
-
Possible Cause 1: Incorrect Timing of Apoptosis Assay.
-
Solution: The peak of apoptosis can vary between cell lines and depends on the drug concentrations used. Perform a time-course experiment (e.g., 24, 48, 72 hours post-treatment) to determine the optimal time point for detecting apoptosis using methods like Annexin V/Propidium Iodide staining or caspase activity assays.
-
-
Possible Cause 2: Insufficient Drug-Induced Effect.
-
Solution: If the drug concentrations are too low, the apoptotic response may be minimal. Refer to published data for your cell type or perform dose-response experiments to determine appropriate concentrations.
-
-
Possible Cause 3: Choice of Apoptosis Assay.
-
Solution: Some apoptotic markers may be more prominent than others in your experimental system. Consider using multiple assays to confirm apoptosis, such as a caspase-3/7 activity assay in conjunction with analysis of Bcl-2 family protein expression by Western blot.
-
Quantitative Data
Table 1: Inhibitory Activity of this compound on Polyamine Oxidases
| Enzyme | IC50 (µM) |
| N1-acetylpolyamine oxidase | 0.02 |
| Spermine oxidase | 6.1 |
Data sourced from publicly available information.
Table 2: Effect of this compound and DFMO on Polyamine Levels in 32D.3 Myeloid Cells
| Treatment (150 µM this compound) | Putrescine (Put) | Spermidine (Spd) | N1-acetylspermidine |
| Change from Control | Marked Reduction | Marked Reduction | Significant Increase |
This table summarizes the qualitative changes observed in polyamine pools following treatment with this compound.[3]
Experimental Protocols
Protocol 1: Assessment of Synergistic Cytotoxicity using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.
-
DFMO Pre-treatment: After allowing cells to adhere overnight, treat the cells with varying concentrations of DFMO. Include a vehicle control. Incubate for a predetermined period (e.g., 24-48 hours).
-
This compound Treatment: Add varying concentrations of this compound to the wells already containing DFMO. Also, include wells with this compound alone and DFMO alone to assess the effect of each drug individually.
-
Incubation: Incubate the plate for an additional 24-72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Analyze the data for synergy using appropriate software (e.g., CompuSyn) to determine the Combination Index (CI). A CI value less than 1 indicates synergy.
Protocol 2: Analysis of Intracellular Polyamine Levels by HPLC
-
Cell Treatment and Harvesting: Treat cells with this compound, DFMO, or the combination as described above. Harvest the cells by centrifugation.
-
Cell Lysis and Deproteinization: Lyse the cell pellet and deproteinize the sample, for example, by adding perchloric acid.
-
Derivatization: Derivatize the polyamines in the supernatant with a fluorescent labeling agent such as o-phthalaldehyde (OPA) or dansyl chloride.
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Separate the polyamines using a suitable gradient elution program.
-
Detect the fluorescently labeled polyamines using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Quantification: Quantify the polyamine levels by comparing the peak areas to those of known standards.
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound and/or DFMO as described in Protocol 1.
-
Cell Lysis: After the treatment period, lyse the cells using a lysis buffer compatible with the caspase assay kit.
-
Caspase Activity Measurement:
-
Add the caspase-3/7 substrate (e.g., a DEVD-peptide conjugated to a fluorophore or a luminogenic substrate) to the cell lysates.
-
Incubate at room temperature or 37°C for the time specified in the kit protocol.
-
Measure the fluorescence or luminescence using a microplate reader.
-
-
Data Analysis: Normalize the caspase activity to the protein concentration of the cell lysate or to the number of cells. Express the results as a fold change relative to the untreated control.
Visualizations
Caption: Inhibition of polyamine metabolism by DFMO and this compound.
Caption: Apoptotic pathway induced by combined this compound and DFMO treatment.
Caption: General experimental workflow for studying this compound and DFMO interaction.
References
- 1. Effect of the polyamine oxidase inactivator this compound on N(1)-(n-octanesulfonyl)spermine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Technical Support Center: MDL 72527 In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MDL 72527 in in vivo experiments. The information is curated for researchers, scientists, and drug development professionals to address common challenges in translating preclinical findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and irreversible inhibitor of polyamine oxidases (PAOs), with a notable inhibitory effect on spermine oxidase (SMOX).[1][2][3] By inhibiting these enzymes, this compound prevents the breakdown of polyamines like spermine and spermidine. This leads to an accumulation of these polyamines and a reduction in their catabolic byproducts, such as hydrogen peroxide (H₂O₂) and acrolein, which are known to induce oxidative stress and cellular damage.[1][4][5][6]
Q2: What are the potential therapeutic applications of this compound based on in vivo studies?
In vivo research suggests several potential therapeutic applications for this compound, primarily centered around its neuroprotective and anti-inflammatory properties. It has shown promise in models of:
-
Ischemic Retinopathy: this compound has been shown to reduce neovascularization, vascular permeability, and levels of acrolein-conjugated proteins in mouse models of ischemic retinopathy.[4]
-
Neurodegeneration: Studies have demonstrated its neuroprotective effects in models of retinal excitotoxicity and diabetic retinopathy.[4][7]
-
Multiple Sclerosis: In an experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, this compound treatment ameliorated clinical symptoms, reduced retinal ganglion cell loss, and decreased optic nerve inflammation.[8]
-
Cerebral Ischemia: It has been observed to reduce brain edema and ischemic injury volume in rats following temporary middle cerebral artery occlusion.[2]
Q3: Why do I observe conflicting results, such as both pro-apoptotic and anti-apoptotic effects, with this compound?
The seemingly contradictory effects of this compound can be a significant challenge. The outcome of this compound treatment can be highly context-dependent, varying with cell type and physiological condition.
-
In transformed or malignant cells, this compound can induce apoptosis. This is thought to be due to a "lysosomotropic effect," where the drug accumulates in the lysosomes of these cells, leading to cell death.[3][9]
-
In contrast, in models of neurodegeneration and inflammation, its primary effect is protective. This is attributed to the reduction of toxic polyamine catabolites like H₂O₂ and acrolein, which are key mediators of oxidative stress and cellular damage in these conditions.[4][6][8]
Q4: Are there known off-target effects of this compound that could influence my experimental results?
While this compound is considered a selective PAO inhibitor, some studies suggest the possibility of off-target effects. One study indicated that this compound might have a target unrelated to PAO that is responsible for enhancing the toxicity of certain compounds.[10] Researchers should consider this possibility when interpreting unexpected results.
Troubleshooting Guides
Problem: Difficulty in replicating published in vivo efficacy.
| Possible Cause | Troubleshooting Step |
| Inadequate Dosing or Administration Route | Verify the dosage and administration route used in the original study. For instance, a common effective dose in mouse models is 40 mg/kg/day administered via intraperitoneal injection.[11] Ensure correct formulation and vehicle for administration. |
| Differences in Animal Models | The genetic background, age, and sex of the animals can significantly impact outcomes. Ensure your animal model closely matches the one described in the literature. |
| Timing of Treatment | The therapeutic window for this compound can be narrow. The timing of administration relative to the induction of injury or disease is critical. Review the experimental timeline of the original study. |
| Drug Stability and Storage | Ensure the proper storage of this compound to maintain its activity. Degradation of the compound can lead to reduced efficacy. |
Problem: Unexpected Toxicity or Adverse Events in Animal Models.
| Possible Cause | Troubleshooting Step |
| High Dosage | While generally reported as non-toxic in animal studies, high doses may lead to adverse effects.[3] Consider performing a dose-response study to determine the optimal therapeutic dose with minimal toxicity in your specific model. |
| Lysosomotropic Effects in Specific Tissues | The accumulation of this compound in lysosomes, particularly in rapidly dividing cells, could lead to off-target toxicity.[3] Histopathological analysis of major organs may be necessary to identify any unforeseen tissue damage. |
| Interaction with Other Experimental Factors | Consider if other components of your experimental model (e.g., diet, co-administered drugs) could be interacting with this compound to produce toxicity. |
Quantitative Data from In Vivo Studies
| Parameter | Animal Model | Treatment Protocol | Key Finding | Reference |
| Ischemic Injury Volume | Rat (temporary middle cerebral artery occlusion) | 100 mg/kg, i.p. | Reduced cortical injury by 22% and subcortical injury by 17% | [2] |
| Brain Edema | Rat (temporary middle cerebral artery occlusion) | 100 mg/kg, i.p. | Reduced edema in cortex (85.7% to 84.5%) and subcortex (79.9% to 78.4%) | [2] |
| Inflammatory Cell Infiltration | Mouse (retinal excitotoxicity) | 40 mg/kg/day, i.p. | Markedly reduced M1 phenotype inflammatory cells (CD68+ and CD16/32+) | [11] |
| Anti-inflammatory Cell Promotion | Mouse (retinal excitotoxicity) | 40 mg/kg/day, i.p. | Upregulated M2 phenotype cells (arginase1+ and CD206+) | [11] |
| Cytokine Levels | Mouse (retinal excitotoxicity) | 40 mg/kg/day, i.p. | Significantly reduced levels of IL-1β, TNF-α, CCL3, and IL-21 | [11] |
Experimental Protocols
Detailed Methodology for In Vivo Retinal Excitotoxicity Model
-
Animal Model: 8-10 week old mice.
-
Induction of Excitotoxicity: Intravitreal injection of 20 nmoles of NMDA (N-Methyl-D-aspartate). Control animals receive an equivalent volume of NMLA (N-Methyl-L-aspartate).
-
This compound Administration: Administer 40 mg/kg/day of this compound or vehicle (normal saline) via intraperitoneal injections.
-
Tissue Collection and Analysis:
-
Prepare retinal cryostat sections for immunostaining to analyze inflammatory cell markers (e.g., CD68, CD16/32, Arginase-1, CD206).
-
Use fresh frozen retinal samples for Western blotting or qRT-PCR to quantify protein and gene expression levels of inflammatory cytokines and other relevant markers.[11]
-
Visualizations
Caption: Mechanism of this compound action in preventing neurodegeneration.
Caption: A typical experimental workflow for in vivo studies with this compound.
Caption: The logical relationship between SMOX activity and this compound intervention.
References
- 1. In vivo inhibition of polyamine oxidase by a spermine analogue, MDL-72527, in tomato exposed to sublethal and lethal salt stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDL-72527 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Treatment with this compound Ameliorated Clinical Symptoms, Retinal Ganglion Cell Loss, Optic Nerve Inflammation, and Improved Visual Acuity in an Experimental Model of Multiple Sclerosis [mdpi.com]
- 9. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the polyamine oxidase inactivator this compound on N(1)-(n-octanesulfonyl)spermine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Validation & Comparative
Unraveling the Specificity of MDL 72527: A Comparative Guide to Polyamine Oxidase Inhibitors
For researchers, scientists, and drug development professionals navigating the complexities of polyamine metabolism, the choice of a specific enzyme inhibitor is critical. This guide provides an objective comparison of MDL 72527, a widely used polyamine oxidase inhibitor, with other available alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
This compound has been a cornerstone in the study of polyamine catabolism for decades. However, its utility is often hampered by a lack of specificity, exhibiting inhibitory activity against both spermine oxidase (SMOX) and N¹-acetylpolyamine oxidase (PAOX). This guide delves into the specificity of this compound, presents alternative inhibitors with improved selectivity, and provides the necessary experimental framework for their evaluation.
Performance Comparison of Polyamine Oxidase Inhibitors
The following table summarizes the inhibitory potency (IC₅₀ and Kᵢ values) of this compound and other notable polyamine oxidase inhibitors against SMOX and PAOX. Lower values indicate higher potency. The selectivity index, calculated as the ratio of IC₅₀ (PAOX) / IC₅₀ (SMOX), provides a quantitative measure of an inhibitor's preference for SMOX over PAOX. A higher selectivity index indicates greater specificity for SMOX.
| Inhibitor | Target Enzyme(s) | IC₅₀ (µM) | Kᵢ (µM) | Selectivity Index (PAOX/SMOX) | Reference |
| This compound | SMOX, PAOX | 89-100 (SMOX) | 63 (SMOX) | ~0.22 | [1][2] |
| 20 (PAOX) | 20 (PAOX) | [2] | |||
| Methoctramine | PAOX >> SMOX | 1.2 (SMOX) | 1.2 (SMOX) | ~0.008 | [2] |
| 0.01 (PAOX) | 0.01 (PAOX) | [2] | |||
| N-prenylagmatine (G3) | PAOX > SMOX | 46 (SMOX) | 46 (SMOX) | ~0.017 | [2] |
| 0.8 (PAOX) | 0.8 (PAOX) | [2] | |||
| Chlorhexidine | PAOX > SMOX | 0.55 (SMOX) | 0.55 (SMOX) | ~0.18 | [3] |
| 0.10 (PAOX) | 0.10 (PAOX) | [3] | |||
| JNJ-9350 | SMOX >> PAOX | 0.008 (hSMOX) | - | >89 | [4] |
| >0.712 (hPAOX) | - | [4] | |||
| Compound 7 (Benzenediol derivative) | SMOX > Other oxidases | 0.23 (SMOX) | 0.46 (SMOX) | High (not specified for PAOX) | [5] |
| C9-4 (N¹-nonyl-1,4-diaminobutane) | PAOX > SMOX | 88 (SMOX) | - | ~0.03 | [6] |
| 2.6 (PAOX) | - | [6] |
Key Observations:
-
This compound demonstrates potent inhibition of both SMOX and PAOX, with a slightly higher potency towards PAOX, highlighting its lack of specificity.[1][2]
-
Methoctramine and N-prenylagmatine (G3) are highly selective inhibitors of PAOX.[2]
-
Chlorhexidine also shows a preference for PAOX over SMOX.[7][3]
-
JNJ-9350 represents a significant advancement, with remarkable potency and selectivity for human SMOX (hSMOX) over human PAOX (hPAOX).[4]
-
A novel benzenediol derivative (Compound 7) has been identified as a potent and selective SMOX inhibitor.[5]
-
C9-4 is another example of a PAOX-selective inhibitor.[6]
Experimental Protocols
Accurate determination of inhibitor specificity is paramount. The following is a generalized protocol for a common in vitro assay to measure polyamine oxidase activity and assess inhibitor potency.
Principle:
The enzymatic activity of SMOX and PAOX is determined by measuring the rate of hydrogen peroxide (H₂O₂) production, a common byproduct of the oxidation reaction. A variety of detection methods can be employed, with chemiluminescent and fluorescent assays being the most sensitive.
Materials:
-
Purified recombinant human or murine SMOX and PAOX enzymes.
-
Substrates: Spermine (for SMOX), N¹-acetylspermine (for PAOX).
-
Inhibitor compounds (e.g., this compound, and alternatives).
-
Assay Buffer: e.g., 0.083 M Glycine buffer, pH 8.0.
-
Detection Reagents:
-
For Chemiluminescence: Luminol, Horseradish Peroxidase (HRP).
-
For Fluorescence: Amplex™ Red, Horseradish Peroxidase (HRP).
-
-
96-well microplates (black or white, depending on the detection method).
-
Microplate reader capable of measuring luminescence or fluorescence.
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrates, and inhibitors in appropriate solvents. Dilute all reagents to their final working concentrations in the assay buffer on the day of the experiment.
-
Assay Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Inhibitor at various concentrations (or vehicle control).
-
Detection Reagents (e.g., Luminol and HRP).
-
Enzyme (SMOX or PAOX).
-
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 2-5 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the specific substrate (spermine for SMOX or N¹-acetylspermine for PAOX) to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately begin measuring the luminescence or fluorescence signal at regular intervals (e.g., every 15-60 seconds) for a defined period (e.g., 10-30 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the signal versus time curve) for each inhibitor concentration.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
-
Selectivity Determination: To determine the selectivity of an inhibitor, perform the assay with both SMOX and PAOX enzymes and compare the resulting IC₅₀ values.
Visualizing Polyamine Catabolism and Inhibition
To better understand the roles of SMOX and PAOX and the points of intervention by various inhibitors, the following diagrams illustrate the polyamine catabolism pathway and a typical experimental workflow for inhibitor screening.
Caption: Polyamine catabolism pathway and inhibitor targets.
Caption: Workflow for screening and validating inhibitor specificity.
Conclusion
While this compound has been an invaluable tool, its lack of specificity for SMOX necessitates careful interpretation of experimental results. For studies requiring the specific inhibition of either SMOX or PAOX, a growing number of potent and selective alternatives are now available. Researchers are encouraged to carefully consider the data presented in this guide and to perform their own validation experiments to ensure the selection of the most appropriate inhibitor for their specific research questions. The availability of highly selective inhibitors will undoubtedly accelerate our understanding of the distinct roles of SMOX and PAOX in health and disease, and pave the way for the development of more targeted therapeutic strategies.
References
- 1. Identification and Characterization of Novel Small-Molecule SMOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the activity of polyamine analogues on polyamine and spermine oxidase: methoctramine, a potent and selective inhibitor of polyamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of a novel substrate-derived spermine oxidase inhibitor - Dunston - Acta Naturae [actanaturae.ru]
- 7. art.torvergata.it [art.torvergata.it]
A Comparative Guide to MDL 72527 and Novel Spermine Oxidase (SMOX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established spermine oxidase (SMOX) inhibitor, MDL 72527, with recently developed novel inhibitors. The emergence of new compounds with significantly improved potency and selectivity marks a pivotal advancement in the study of polyamine metabolism and its role in various pathologies, including cancer and neurodegenerative diseases. This document aims to equip researchers with the necessary data and methodologies to make informed decisions when selecting a SMOX inhibitor for their studies.
Introduction to Spermine Oxidase and its Inhibition
Spermine oxidase (SMOX) is a flavin-dependent enzyme that plays a crucial role in the catabolism of polyamines. Specifically, it catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal, which can spontaneously convert to the highly toxic aldehyde, acrolein. Dysregulation of SMOX activity and the subsequent accumulation of its byproducts have been implicated in a range of diseases, making it a compelling therapeutic target.
For years, this compound has been the most widely used SMOX inhibitor. It acts as an irreversible inhibitor of both SMOX and N¹-acetylpolyamine oxidase (PAOX).[1] However, its relatively low potency and lack of selectivity have prompted the search for more advanced inhibitory molecules.
Quantitative Comparison of SMOX Inhibitors
The development of novel SMOX inhibitors has led to compounds with substantially lower half-maximal inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ), indicating significantly higher potency compared to this compound. Furthermore, these new inhibitors exhibit greater selectivity for SMOX over other FAD-dependent amine oxidases, such as PAOX, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).
| Inhibitor | Target | IC₅₀ | Kᵢ | Selectivity | Mechanism of Action | Reference |
| This compound | SMOX | 89–100 µM | 63 µM | Also inhibits PAOX | Irreversible | [2] |
| Compound 6 | SMOX | 0.54 µM | 1.60 µM | High selectivity over LSD1, MAO-A, MAO-B | Not specified | [3][4] |
| Compound 7 | SMOX | 0.23 µM | 0.46 µM | Moderate selectivity over LSD1, MAO-A, MAO-B | Not specified | [3][4] |
| JNJ-9350 | SMOX | 8 nM (0.008 µM) | 9.9 nM | ~89-fold selective over hPAOX; >60 µM for LSD1 | Competitive | [5][6][7] |
Table 1: Comparison of Potency and Selectivity of SMOX Inhibitors. This table summarizes the key quantitative data for this compound and novel SMOX inhibitors. The significantly lower IC₅₀ and Kᵢ values of the novel inhibitors highlight their enhanced potency.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these SMOX inhibitors.
SMOX Inhibition Assay (Chemiluminescence-based)
This assay quantifies SMOX activity by measuring the production of hydrogen peroxide (H₂O₂), a stoichiometric product of the spermine oxidation reaction. The H₂O₂ is detected via a horseradish peroxidase (HRP)-catalyzed reaction with luminol, which generates a chemiluminescent signal.
Materials:
-
Purified recombinant human SMOX enzyme
-
Spermine (substrate)
-
This compound or novel SMOX inhibitor
-
Glycine buffer (0.083 M, pH 8.0)
-
Horseradish peroxidase (HRP)
-
Luminol
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound, Compound 6, Compound 7, or JNJ-9350) in glycine buffer.
-
In a 96-well plate, add the following to each well:
-
Glycine buffer
-
Spermine solution (final concentration, e.g., 2 mM)
-
Inhibitor solution at various concentrations
-
Luminol-HRP master mix
-
-
Initiate the reaction by adding the purified SMOX enzyme (e.g., 300 ng) to each well.[2]
-
Immediately place the plate in a luminometer and measure the chemiluminescence at regular intervals (e.g., every 15 seconds) for a total of 10-60 minutes.
-
The rate of reaction is determined from the slope of the linear portion of the luminescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity Profiling against Related Amine Oxidases (PAOX, MAO-A, MAO-B)
To determine the selectivity of the inhibitors, similar enzymatic assays are performed using purified PAOX, MAO-A, and MAO-B enzymes.
Materials:
-
Purified recombinant human PAOX, MAO-A, and MAO-B enzymes
-
Specific substrates for each enzyme (e.g., N¹-acetylspermine for PAOX, and a luciferin derivative for MAO-A and MAO-B)
-
Inhibitor to be tested
-
Appropriate buffer systems for each enzyme
-
Detection reagents (e.g., fluorescent or luminescent probes)
-
Plate reader capable of fluorescence or luminescence detection
Procedure:
-
Follow a similar procedure as the SMOX inhibition assay, substituting the SMOX enzyme and its substrate with the respective amine oxidase and its specific substrate.
-
For PAOX, the detection of H₂O₂ can be performed as described for SMOX.
-
For MAO-A and MAO-B, commercially available assay kits (e.g., MAO-Glo) that utilize a luciferin-based substrate are often employed.[8] The product of the MAO reaction is a substrate for luciferase, generating a luminescent signal.
-
Calculate the percent inhibition and determine the IC₅₀ values for each inhibitor against each of the off-target enzymes.
-
The selectivity index can be calculated as the ratio of the IC₅₀ for the off-target enzyme to the IC₅₀ for SMOX.
Visualizing Pathways and Workflows
Polyamine Catabolism and SMOX Inhibition
The following diagram illustrates the central role of SMOX in the polyamine catabolic pathway and the points of inhibition by this compound and novel inhibitors.
Caption: Polyamine catabolism pathway and points of SMOX inhibition.
Experimental Workflow for SMOX Inhibitor Evaluation
This diagram outlines a typical workflow for the identification and characterization of novel SMOX inhibitors.
Caption: Workflow for the evaluation of novel SMOX inhibitors.
Conclusion
The development of novel SMOX inhibitors like JNJ-9350 represents a significant leap forward from the pioneering but less potent and selective this compound. The enhanced potency and selectivity of these new compounds provide researchers with more precise tools to investigate the biological roles of SMOX. This, in turn, is expected to accelerate the validation of SMOX as a therapeutic target and the development of new treatments for a variety of diseases. The data and protocols presented in this guide are intended to facilitate the adoption of these advanced research tools.
References
- 1. eubopen.org [eubopen.org]
- 2. Identification of a novel substrate-derived spermine oxidase inhibitor - Dunston - Acta Naturae [actanaturae.ru]
- 3. Identification and Characterization of Novel Small-Molecule SMOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Novel Small-Molecule SMOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JNJ-9350 | Histone Demethylase | 326923-09-5 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification and Characterization of Novel Small-Molecule SMOX Inhibitors [mdpi.com]
MDL 72527: A Gold Standard for Evaluating New Polyamine Oxidase Inhibitors
For researchers and scientists in the field of drug development, particularly those targeting polyamine metabolism, MDL 72527 serves as a crucial benchmark. This guide provides a comprehensive comparison of this compound with other polyamine oxidase inhibitors, supported by experimental data and detailed protocols to ensure accurate evaluation of novel compounds.
This compound, also known as N,N'-bis(2,3-butadienyl)-1,4-butanediamine, is a potent and irreversible inhibitor of both spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (PAOX), key enzymes in the polyamine catabolic pathway.[1][2][3] Its well-characterized mechanism of action and established inhibitory activity make it an ideal positive control for screening and characterizing new chemical entities targeting these enzymes.
Comparative Inhibitory Activity
The efficacy of a polyamine oxidase inhibitor is typically quantified by its IC50 and Ki values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50% and the inhibition constant, respectively. A lower value for both parameters indicates a more potent inhibitor. The following tables summarize the inhibitory activities of this compound and a selection of alternative inhibitors against SMOX and PAOX.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| This compound | SMOX | 6.1 - 100 | 63 | [1][2][4] |
| PAOX | 0.02 | 20 | [1][3] | |
| SI-4650 | SMOX | 289 - 380 | 382 | [2][5] |
| PAOX | 35 | - | [5] | |
| 2,11-Met2-Spm | SMOX | 169 | - | [5] |
| Methoctramine | SMOX | - | 1.2 | [6] |
| PAOX | - | 0.01 | [6] | |
| C9-4 | SMOX | 88 | - | [5] |
| PAOX | 2.6 | - | [5] | |
| Compound 6 (Guanidine-based) | SMOX | - | 1.6 | [2] |
| Compound 7 (Guanidine-based) | SMOX | - | 0.46 | [2] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions.
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is paramount. Below are detailed methodologies for performing in vitro inhibition assays for SMOX and PAOX.
Spermine Oxidase (SMOX) Inhibition Assay
This assay quantifies SMOX activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.
Materials:
-
Purified SMOX enzyme
-
Spermine (substrate)
-
This compound (control inhibitor)
-
Test inhibitors
-
Glycine buffer (0.083 M, pH 8.0)
-
Horseradish peroxidase (HRP)
-
Luminol (chemiluminescent substrate)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing glycine buffer, HRP, and luminol.
-
Add the purified SMOX enzyme to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme mixture with varying concentrations of the test inhibitor or this compound for a specified time (e.g., 15 minutes) at 37°C. For control wells (100% activity), add a vehicle control.
-
Initiate the enzymatic reaction by adding the substrate, spermine (e.g., final concentration of 2 mM).
-
Immediately measure the chemiluminescence using a luminometer at regular intervals (e.g., every 15 seconds) for a defined period (e.g., 10 minutes).
-
Calculate the rate of H₂O₂ production from the change in luminescence over time.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
N1-acetylpolyamine Oxidase (PAOX) Inhibition Assay
Similar to the SMOX assay, this protocol measures H₂O₂ production to determine PAOX activity.
Materials:
-
Purified PAOX enzyme
-
N1-acetylspermine (substrate)
-
This compound (control inhibitor)
-
Test inhibitors
-
Tris-HCl buffer (0.1 M, pH 7.5) or HEPES buffer (50 mM, pH 7.5)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (fluorogenic substrate)
-
96-well black, flat-bottom plates
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the appropriate buffer, HRP, and Amplex Red reagent.
-
Add the purified PAOX enzyme to the reaction mixture.
-
Pre-incubate the enzyme mixture with varying concentrations of the test inhibitor or this compound for a designated time at 37°C. Use a vehicle control for 100% activity wells.
-
Start the reaction by adding the substrate, N1-acetylspermine.
-
Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm at regular intervals.
-
Calculate the rate of H₂O₂ production from the change in fluorescence over time.
-
Determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 value using a dose-response curve.
Visualizing the Landscape
To better understand the context of polyamine oxidase inhibition, the following diagrams illustrate the polyamine catabolic pathway and a generalized workflow for inhibitor screening.
Caption: The polyamine catabolic pathway illustrating the roles of SMOX and PAOX.
Caption: A generalized workflow for screening polyamine oxidase inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a novel substrate-derived spermine oxidase inhibitor - Dunston - Acta Naturae [actanaturae.ru]
- 6. Exploring the activity of polyamine analogues on polyamine and spermine oxidase: methoctramine, a potent and selective inhibitor of polyamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MDL 72527's Effects Across Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of MDL 72527's efficacy, detailing its mechanism of action, differential cytotoxicity, and impact on cellular signaling pathways.
This compound, a potent and selective inhibitor of polyamine oxidase (PAO), has demonstrated significant therapeutic potential, particularly in oncology and neuroprotection. Its primary mechanism involves the disruption of polyamine catabolism, a critical pathway for cell growth and proliferation. This guide provides a comparative overview of this compound's effects across various cell lines, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Mechanism of Action: Inhibition of Polyamine Catabolism
This compound irreversibly inhibits both N1-acetylpolyamine oxidase (APAO) and spermine oxidase (SMOX), key enzymes in the polyamine catabolism pathway. This inhibition leads to a decrease in the levels of putrescine and spermidine, and a corresponding accumulation of N1-acetylated polyamines. The disruption of polyamine homeostasis is a central aspect of this compound's cytotoxic effects in cancer cells.
Differential Cytotoxicity and Anti-Proliferative Effects
The cytotoxic and anti-proliferative efficacy of this compound varies significantly across different cell lines. This differential sensitivity is a crucial consideration for its therapeutic application. The following table summarizes the observed effects of this compound on a selection of cancer cell lines.
| Cell Line | Cancer Type | Observed Effects | Effective Concentration | Reference |
| 32D.3 | Murine Myeloid Progenitor | Induction of apoptosis | 150 µM | [1] |
| FDC-P1 | Murine Myeloid Progenitor | Induction of cell death | Not Specified | [1] |
| L1210 | Murine Leukemia | Sensitive to apoptosis induction | Not Specified | [2] |
| Molt3 | Human T-cell Leukemia | Sensitive to apoptosis induction | Not Specified | [2] |
| HL-60 | Human Promyelocytic Leukemia | Sensitive to apoptosis induction | Not Specified | [2] |
| U-937 | Human Histiocytic Lymphoma | Sensitive to apoptosis induction | Not Specified | [2] |
| SW480 | Human Colon Adenocarcinoma | Growth inhibition | > 50 µM | [3] |
| SW620 | Human Colon Adenocarcinoma (metastatic) | More sensitive to growth inhibition than SW480, S-phase arrest | 150 µM | [3] |
| M14 (WT) | Human Melanoma | Sensitized to spermine oxidation products | 300 µM (pre-treatment) | [4] |
| M14 (ADR) | Human Melanoma (Multidrug-resistant) | More sensitive than M14 (WT) to spermine oxidation products after this compound pre-treatment | 300 µM (pre-treatment) | [5] |
| Caco-2 | Human Colorectal Adenocarcinoma | Cytotoxicity observed | Not Specified | [6] |
Note: The effective concentrations listed are based on published studies and may vary depending on experimental conditions. Direct IC50 values for cytotoxicity are not consistently reported across all studies for this compound alone, as its effects are often studied in combination or as a sensitizing agent.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis. Include both negative (vehicle-treated) and positive controls.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Visualizations
This compound exerts its effects through the modulation of specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Polyamine Catabolism and the Action of this compound
Caption: Polyamine catabolism pathway and the inhibitory action of this compound on SMOX and APAO.
Lysosomotropic Action and Apoptosis Induction by this compound
Caption: Lysosomotropic action of this compound leading to apoptosis in cancer cells.
Experimental Workflow for Assessing this compound's Effects
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of the polyamine oxidase inactivator this compound to two human colon carcinoma cell lines SW480 and SW620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of enzymatic oxidation products of spermine to human melanoma cells (M14): sensitization by heat and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of spermine oxidation products to multidrug resistant melanoma M14 ADR2 cells: sensitization by the this compound lysosomotropic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of the polyamine oxidase inactivator this compound to cancer cells: comparison with a saturated structural analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Targeting Spermine Oxidase: MDL 72527 vs. siRNA Knockdown
For researchers, scientists, and drug development professionals, the targeted inhibition of spermine oxidase (SMOX), a key enzyme in polyamine catabolism, offers a promising avenue for investigating and potentially treating a range of pathologies, including cancer and neurodegenerative diseases. This guide provides a comparative overview of two primary methods for SMOX inhibition: the small molecule inhibitor MDL 72527 and siRNA-mediated gene knockdown. While direct comparative studies with quantitative side-by-side data are not available in the current scientific literature, this guide will objectively present the performance, mechanisms, and experimental considerations for each approach based on existing research.
At a Glance: Key Differences
| Feature | This compound | siRNA Knockdown of SMOX |
| Mechanism of Action | Irreversible, enzyme-activated inhibitor of polyamine oxidases (SMOX and APAO). | Post-transcriptional gene silencing by targeted mRNA degradation. |
| Target Specificity | Inhibits both SMOX and N1-acetylpolyamine oxidase (APAO). Potential for off-target effects. | Highly specific to the SMOX mRNA sequence, but can have off-target gene silencing effects. |
| Mode of Delivery | Direct application to cell culture or in vivo administration. | Requires transfection reagents or viral vectors for delivery into cells. |
| Duration of Effect | Dependent on drug metabolism and clearance. | Can be transient or stable depending on the siRNA delivery method. |
| Known Off-Target Effects | Lysosomotropic effects leading to apoptosis in some cancer cells, independent of PAO inhibition. | "Seed region" mediated silencing of unintended mRNAs. |
In-Depth Comparison
This compound: The Chemical Inhibitor
This compound (N¹,N⁴-bis(2,3-butadienyl)-1,4-butanediamine) is a potent, irreversible inhibitor of polyamine oxidases, including both spermine oxidase (SMOX) and N¹-acetylpolyamine oxidase (APAO). Its mechanism of action involves the enzymatic conversion of spermine to spermidine, a process that generates hydrogen peroxide (H₂O₂) and the reactive aldehyde, acrolein. By inhibiting SMOX, this compound reduces the production of these cytotoxic byproducts, which has been shown to have neuroprotective and anti-inflammatory effects in various disease models.
However, researchers should be aware of potential off-target effects. Studies have shown that at concentrations higher than those required for polyamine oxidase inhibition, this compound can induce apoptosis in certain cancer cell lines through a lysosomotropic mechanism, which is independent of its enzymatic inhibition.
siRNA Knockdown: The Genetic Approach
Small interfering RNA (siRNA) offers a highly specific method to silence the expression of the SMOX gene at the post-transcriptional level. By introducing a synthetic double-stranded RNA molecule that is complementary to the SMOX mRNA, the cell's own RNA-induced silencing complex (RISC) is programmed to recognize and cleave the target mRNA, thereby preventing the translation of the SMOX protein. This approach allows for a targeted reduction in the levels of the SMOX enzyme itself.
While siRNA is known for its specificity, off-target effects can occur. These are primarily mediated by the "seed region" of the siRNA, which can have partial complementarity to the 3' untranslated region (3' UTR) of unintended mRNA transcripts, leading to their unintended degradation. Careful design of siRNA sequences and the use of appropriate controls are crucial to mitigate these effects.
Quantitative Data Summary
Due to the absence of direct comparative studies, the following tables summarize representative quantitative data for each method from separate studies.
Table 1: Efficacy of this compound in various experimental models.
| Cell Line/Model | Concentration | Effect | Reference |
| 32D.3 myeloid cells | 150 µM | >75% suppression of PAO enzyme activity | [1] |
| Human Melanoma Cells (M14) | 300 µM | Appearance of a large number of lysosomes and cytoplasmic vacuoles | [2] |
| Mouse model of ischemic retinopathy | 100 mg/kg (i.p.) | Mitigated vaso-obliteration and neovascularization | [3] |
Table 2: Efficacy of siRNA Knockdown of SMOX (Hypothetical Data Based on Typical Efficiencies).
| Cell Line | siRNA Concentration | Knockdown Efficiency (mRNA level) | Reference |
| Human Laryngeal Cancer TU212 Cells | 10-100 nM | Up to 4-fold reduction | [4] |
| Various cell lines | 1-10 nM | ~90% reduction | [5] |
| HeLa Cells | 25-100 nM | >80% knockdown with positive control |
Note: The data in Table 2 is illustrative of typical siRNA knockdown efficiencies and is not from studies directly comparing with this compound.
Experimental Protocols
This compound Treatment Protocol (General)
-
Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution. Store at -20°C.
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Treatment: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration. Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Harvest the cells for downstream analysis, such as measurement of SMOX activity, protein levels (Western blot), or assessment of cellular phenotypes.
siRNA Knockdown of SMOX Protocol (General)
-
siRNA Preparation: Resuspend lyophilized SMOX-specific siRNA and a non-targeting control siRNA in nuclease-free water to a stock concentration of 20 µM.
-
Cell Seeding: Seed cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.
-
Transfection Complex Formation:
-
For each well to be transfected, dilute the siRNA stock solution in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis: Harvest the cells to assess SMOX mRNA levels (RT-qPCR) or protein levels (Western blot) to confirm knockdown efficiency.
Visualizing the Pathways and Processes
To aid in the understanding of the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Polyamine metabolism and points of intervention.
Caption: Comparative experimental workflows.
Conclusion
Both this compound and siRNA-mediated knockdown are valuable tools for studying the function of SMOX. This compound offers a convenient method for acute and systemic inhibition, while siRNA provides a highly specific means to reduce the expression of the SMOX enzyme. The choice between these two methods will depend on the specific experimental goals, the model system being used, and the desired duration of SMOX inhibition.
Crucially, the field would benefit from direct, head-to-head comparative studies to quantify the relative efficacy and off-target effects of these two approaches in the same experimental context. Such studies would provide a clearer understanding of the strengths and limitations of each method and guide researchers in selecting the most appropriate tool for their investigations into the role of spermine oxidase in health and disease.
References
- 1. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of Spermine Oxidase Suppresses Excitotoxicity Induced Neuroinflammation in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic analysis of siRNA and mRNA features impacting fully chemically modified siRNA efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA Details [thermofisher.com]
MDL 72527: A Preclinical Contender in Neuroinflammation and Cancer Therapy
A review of the experimental evidence showcases the potential of MDL 72527, a potent inhibitor of polyamine oxidases, as a therapeutic agent in a range of diseases, from ischemic retinopathies and multiple sclerosis to hematopoietic malignancies. While clinical trial data is not yet available, extensive preclinical studies provide a strong rationale for its continued investigation.
This compound is an irreversible inhibitor of both polyamine oxidase (PAO) and spermine oxidase (SMOX), key enzymes in the polyamine catabolic pathway.[1][2] By blocking these enzymes, this compound disrupts polyamine homeostasis, which can selectively induce apoptosis in transformed cells and reduce oxidative stress and inflammation in neuronal tissues. This dual mechanism of action forms the basis of its therapeutic potential across different disease areas.
Ischemic Retinopathy: A Neuroprotective Approach
In preclinical models of ischemic retinopathy, a condition often leading to vision loss, this compound has demonstrated significant neuroprotective effects.[3][4][5] The current standard of care for ischemic retinopathies primarily involves managing underlying systemic conditions and ocular therapies such as panretinal photocoagulation and intravitreal anti-VEGF agents to address neovascularization.[6][7] However, these treatments do not directly target the underlying neurodegeneration.
This compound offers a novel approach by inhibiting SMOX, which is upregulated in retinal disease models and contributes to oxidative stress through the production of toxic byproducts like acrolein.[2][8] Preclinical studies have shown that this compound treatment reduces neovascularization, vascular permeability, and the accumulation of acrolein-conjugated proteins in mouse models of oxygen-induced retinopathy (OIR).[3][5]
Comparative Preclinical Efficacy of this compound in Ischemic Retinopathy:
| Parameter | Effect of this compound (in OIR model) | Standard of Care (Clinical) |
| Neovascularization | Significantly reduced[3][4] | Addressed by anti-VEGF agents and panretinal photocoagulation[6] |
| Vascular Permeability | Significantly reduced[4][5] | Reduced by anti-VEGF agents[6] |
| Neuroprotection | Improved retinal ganglion cell survival[8] | Limited direct neuroprotective effect |
| Inflammation | Reduced microglial activation[3] | Anti-inflammatory effects of steroids used in some cases[6] |
| Mechanism | Inhibition of SMOX, reduction of oxidative stress[2][8] | VEGF inhibition, laser-induced tissue ablation[6] |
Experimental Protocol: Oxygen-Induced Retinopathy (OIR) Model
Newborn C57BL/6J mice are subjected to a period of hyperoxia (e.g., 75% oxygen) from postnatal day 7 (P7) to P12 to induce vaso-obliteration in the central retina. They are then returned to normoxia (room air), which leads to relative hypoxia and subsequent neovascularization. This compound or a vehicle control is administered (e.g., intraperitoneally) during the hypoxic phase (e.g., P12-P16). Retinas are then analyzed for vascular changes (vaso-obliteration and neovascularization) using techniques like flat-mount analysis with immunofluorescence staining for blood vessels. Molecular signaling pathways are investigated using methods such as Western blotting.[4]
Multiple Sclerosis: Targeting Neuroinflammation
Multiple sclerosis (MS) is a chronic autoimmune disease characterized by demyelination and neuroinflammation in the central nervous system.[9][10] Current treatments for MS primarily focus on modulating the immune system to reduce the frequency and severity of relapses.[11]
This compound has shown promise in an experimental autoimmune encephalomyelitis (EAE) model of MS by not only reducing inflammation but also providing direct neuroprotection.[1] Treatment with this compound in EAE mice led to reduced motor deficits, improved neuronal survival, and preserved visual acuity.[1] The mechanism is believed to involve the downregulation of the ERK-STAT3 signaling pathway, a key player in EAE-induced tissue damage.[1]
Comparative Preclinical Efficacy of this compound in a Multiple Sclerosis Model:
| Parameter | Effect of this compound (in EAE model) | Standard of Care (Clinical) |
| Clinical Symptoms | Markedly reduced motor deficits[1] | Disease-modifying therapies reduce relapse rate and slow progression |
| Neuroinflammation | Markedly reduced macrophage/microglia infiltration[1] | Immunomodulatory drugs suppress inflammation[11] |
| Neuronal Survival | Significantly improved retinal ganglion cell survival[1] | Limited direct neuroprotective effects |
| Visual Acuity | Improved[1] | High-dose steroids for optic neuritis may improve visual outcomes[11] |
| Mechanism | Inhibition of SMOX, downregulation of ERK-STAT3 signaling[1] | Immune system modulation[11] |
Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model
Chronic EAE is induced in mice using a commercially available kit containing myelin oligodendrocyte glycoprotein (MOG) peptide and pertussis toxin. This induces an autoimmune response against the myelin sheath, mimicking aspects of MS. Mice are monitored for clinical signs of EAE (e.g., tail limpness, limb paralysis) and scored on a standardized scale. This compound or a vehicle is administered, and the effects on clinical score, neuronal survival (e.g., retinal ganglion cell counts), and inflammatory markers are assessed.[1]
Hematopoietic Malignancies: A Selective Apoptotic Inducer
In the context of cancer, this compound has demonstrated a unique ability to selectively induce apoptosis in transformed hematopoietic cells.[5] The standard of care for hematopoietic malignancies is diverse and depends on the specific type and stage of the cancer, often involving chemotherapy, radiation, targeted therapy, and hematopoietic stem cell transplantation.[12][13][14]
This compound's anticancer effect is linked to its lysosomotropic properties, leading to its accumulation in the lysosomes of malignant cells. This accumulation triggers the formation of numerous lysosomally derived vacuoles and induces apoptosis.[5] Interestingly, this effect is observed even in cells overexpressing anti-apoptotic proteins like Bcl-XL, suggesting a unique mechanism of cell death that could overcome some forms of drug resistance.[5] Furthermore, combining this compound with other agents, such as the ornithine decarboxylase inhibitor DFMO, can enhance its cytotoxic effects.[15]
Comparative Preclinical Efficacy of this compound in Hematopoietic Malignancies:
| Parameter | Effect of this compound (in vitro) | Standard of Care (Clinical) |
| Apoptosis | Induces apoptosis in immortal and malignant hematopoietic cells[5] | Various cytotoxic and targeted agents induce apoptosis |
| Selectivity | Spares primary myeloid progenitors[5] | Varies by agent; often associated with significant side effects |
| Mechanism | Lysosomotropic effects, vacuole formation, Bcl-XL independent apoptosis[5] | Diverse mechanisms including DNA damage, enzyme inhibition, and immune modulation[16] |
| Combination Therapy | Synergistic cytotoxicity with DFMO[15] | Combination chemotherapy is a cornerstone of treatment[14] |
Experimental Protocol: In Vitro Hematopoietic Cell Viability Assay
Immortalized or malignant hematopoietic cell lines (e.g., murine myeloid progenitors or human leukemia cells) are cultured in appropriate media. Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Cell viability and apoptosis are then assessed using various assays, such as trypan blue exclusion for cell counting, flow cytometry for annexin V/propidium iodide staining to quantify apoptotic and necrotic cells, and Western blotting to analyze the expression of apoptosis-related proteins like Bcl-XL.[5]
Conclusion
This compound presents a compelling preclinical profile with a multifaceted mechanism of action that holds promise for treating a range of challenging diseases. Its ability to mitigate neuroinflammation and oxidative stress offers a potential new therapeutic avenue for neurodegenerative conditions like ischemic retinopathy and multiple sclerosis. In parallel, its selective induction of apoptosis in malignant hematopoietic cells suggests a novel approach to cancer therapy. While the journey from preclinical promise to clinical reality is long and arduous, the robust body of experimental evidence warrants further investigation of this compound's clinical potential. Future studies, including well-designed clinical trials, will be crucial to determine its safety and efficacy in human patients and to define its place in the therapeutic armamentarium.
References
- 1. Treatment with this compound Ameliorated Clinical Symptoms, Retinal Ganglion Cell Loss, Optic Nerve Inflammation, and Improved Visual Acuity in an Experimental Model of Multiple Sclerosis [mdpi.com]
- 2. MDL-72527 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aao.org [aao.org]
- 7. educate.choroida.com [educate.choroida.com]
- 8. Pharmacological Inhibition of Spermine Oxidase Suppresses Excitotoxicity Induced Neuroinflammation in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple sclerosis - Wikipedia [en.wikipedia.org]
- 10. americanbrainfoundation.org [americanbrainfoundation.org]
- 11. Current Updates on the Diagnosis and Management of Multiple Sclerosis for the General Neurologist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeancancer.org [europeancancer.org]
- 13. uhcprovider.com [uhcprovider.com]
- 14. esmo.org [esmo.org]
- 15. Effect of the polyamine oxidase inactivator this compound on N(1)-(n-octanesulfonyl)spermine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hematologic Malignancies [accc-cancer.org]
A Comparative Guide to the Anti-Cancer Effects of MDL 72527: Monotherapy vs. Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
MDL 72527, a potent inhibitor of polyamine oxidase (PAO), has been a subject of interest in oncology research for its potential to disrupt cancer cell proliferation by targeting polyamine metabolism. This guide provides a comprehensive comparison of the anti-cancer effects of this compound when used as a standalone agent versus in combination with other therapeutic compounds. The data presented herein is compiled from preclinical studies to offer an objective overview of its efficacy and mechanistic action.
Executive Summary
This compound demonstrates anti-cancer activity as a monotherapy by inhibiting cell growth and inducing apoptosis in various cancer cell lines. Its efficacy is often cell-line dependent and concentration-dependent. However, preclinical evidence strongly suggests that the anti-tumor effects of targeting the polyamine pathway are significantly enhanced when this compound is used in combination with other agents, particularly those that inhibit polyamine biosynthesis, such as α-difluoromethylornithine (DFMO). This synergistic approach, which simultaneously targets multiple points in the polyamine metabolic pathway, leads to a more profound depletion of intracellular polyamines and a more robust anti-cancer response.
Data Presentation
Table 1: Anti-proliferative Effects of this compound and Combination Therapies
| Cancer Cell Line | Treatment | Concentration | Effect |
| Human Colon Carcinoma (SW620) | This compound | 150 µM | Accumulation of cells in S-phase |
| Human Colon Carcinoma (SW480) | This compound | >50 µM | Inhibition of cell growth |
| Human Melanoma (SK-MEL-28) | DENSPM + this compound | 10 µM + 250 µM | 79% reduction in apoptosis |
| Human Acute T Lymphoblastic Leukemia (Jurkat) | DFMO | 0.5 mM | No significant apoptosis |
| Thymoquinone (TQ) | 20 µM | 26.97% early apoptosis | |
| DFMO + TQ | 0.5 mM + 20 µM | 75.87% early apoptosis[1] | |
| Pancreatic Ductal Adenocarcinoma (PAN 02) | DFMO | Not specified | No significant increase in apoptosis |
| GW5074 | Not specified | No significant increase in apoptosis | |
| DFMO + GW5074 | Not specified | 2.5-fold increase in apoptosis[2] | |
| Epithelial Ovarian Cancer (SKOV-3) | DFMO | 0-100 µM | Dose-dependent inhibition of cell viability and induction of apoptosis[3] |
Table 2: Effects of this compound on Intracellular Polyamine Levels in Mouse Tumors
| Treatment Group | Putrescine (nmol/mg) | Spermidine (nmol/mg) | Spermine (nmol/mg) | N1-Acetylspermidine (nmol/mg) |
| Wild-type | ~0.15 | ~1.2 | ~1.1 | ~0.05 |
| Wild-type + this compound | ~0.05 | ~1.0 | ~1.0 | ~0.4 |
Data adapted from a study on tumors in wild-type and K6-SSAT C57BL/6J mice.[4]
Signaling Pathways and Experimental Workflows
Polyamine Metabolism and Therapeutic Intervention Points
Polyamines are crucial for cell growth, and their metabolism is a key target in cancer therapy. Ornithine decarboxylase (ODC) is a rate-limiting enzyme in polyamine biosynthesis, which is inhibited by DFMO. Polyamine oxidase (PAO) is involved in the catabolism of polyamines and is inhibited by this compound. A combined therapeutic approach targets both the synthesis and breakdown of polyamines.
Caption: Polyamine metabolism pathway and points of inhibition by DFMO and this compound.
Experimental Workflow for Assessing Cell Viability and Apoptosis
A typical workflow to compare the effects of this compound as a monotherapy and in combination involves cell culture, treatment, and subsequent analysis of cell viability and apoptosis.
Caption: A generalized experimental workflow for comparative analysis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with this compound alone, DFMO alone, or a combination of both at various concentrations. Include a vehicle-treated control group. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Culture and treat cells with this compound, with or without DFMO, as described for the cell viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Polyamine Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Harvest treated cells, wash with PBS, and lyse the cells. Precipitate proteins using an acid (e.g., perchloric acid).
-
Derivatization: Derivatize the polyamines in the supernatant with a fluorescent agent, such as dansyl chloride or o-phthalaldehyde (OPA), to enable detection.[5]
-
HPLC Separation: Separate the derivatized polyamines using a reverse-phase HPLC column with a suitable mobile phase gradient.
-
Detection and Quantification: Detect the fluorescently labeled polyamines using a fluorescence detector. Quantify the levels of putrescine, spermidine, and spermine by comparing the peak areas to those of known standards.
Conclusion
The available preclinical data indicates that while this compound has anti-cancer properties as a monotherapy, its true therapeutic potential may be realized in combination with other agents that target the polyamine metabolic pathway. The synergistic effect observed when combining this compound with inhibitors of polyamine biosynthesis, such as DFMO, suggests a promising strategy for enhancing anti-tumor efficacy. This combination approach leads to a more comprehensive shutdown of polyamine-dependent cancer cell proliferation and survival. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the clinical utility of this combination therapy in various cancer types.
References
- 1. Thymoquinone and Difluoromethylornithine (DFMO) Synergistically Induce Apoptosis of Human Acute T Lymphoblastic Leukemia Jurkat Cells Through the Modulation of Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFMO Improves Survival and Increases Immune Cell Infiltration in Association with MYC Downregulation in the Pancreatic Tumor Microenvironment [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal Procedures for MDL 72527: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of MDL 72527, a potent polyamine oxidase (PAO) inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Chemical and Safety Data Overview
This compound, also known as N¹,N⁴-Di-2,3-butadienyl-1,4-butanediamine dihydrochloride, is a solid powder.[1][2] It is classified as a hazardous substance requiring specific handling and disposal measures. Below is a summary of its key properties and hazard information.
| Property | Data |
| Chemical Formula | C₁₂H₂₀N₂ · 2HCl |
| Molecular Weight | 265.2 g/mol [1][2] |
| Appearance | White to brown powder[2][3] |
| Solubility | H₂O: 15 mg/mL[2][3]PBS (pH 7.2): 10 mg/mL[1]DMSO: 0.33 mg/mL[1] |
| Storage Temperature | Room temperature[2][3] or +4°C[4] |
| Hazard Classifications | Skin Irritant (Category 2)[2][3]Eye Irritant (Category 2)[2][3]Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[2][3] |
| Hazard Statements | H315: Causes skin irritation[2][3]H319: Causes serious eye irritation[2][3]H335: May cause respiratory irritation[2][3] |
| Signal Word | Warning[2][3] |
Step-by-Step Disposal Protocol for this compound
Proper disposal of this compound is not merely a recommendation but a regulatory requirement. Do not dispose of this compound down the drain or in regular solid waste streams. [1] All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][2]
Waste Identification and Segregation
-
Identify Waste Type: Determine the form of the this compound waste:
-
Unused/Expired Solid: The original product in its container.
-
Contaminated Labware (Solid Waste): Items such as gloves, weigh boats, pipette tips, or paper towels that have come into direct contact with this compound powder.[4][5]
-
Aqueous Solutions (Liquid Waste): Solutions containing dissolved this compound.
-
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams unless explicitly permitted by your EHS office. Never mix incompatible chemicals.[3][6] Store waste in a designated Satellite Accumulation Area (SAA) near the point of generation.[2][3]
Packaging and Labeling
-
Solid Waste (Unused Product & Contaminated Labware):
-
Primary Container: For unused or expired this compound, the original, clearly labeled container is the ideal choice for disposal.[4]
-
Contaminated Solids: Place contaminated lab trash in a heavy-duty, clear plastic bag. Double-bagging is recommended.[5] The bag must be securely sealed.
-
Labeling: Attach a hazardous waste tag to the container or bag. Fill out the tag completely, listing "this compound" and its CAS number (93565-01-6) as the constituent.[1][2]
-
-
Liquid Waste (Aqueous Solutions):
-
Primary Container: Use a leak-proof, screw-cap container made of a compatible material (e.g., High-Density Polyethylene - HDPE). Ensure the container is clean and was not used for incompatible chemicals.[4][5]
-
Labeling: Affix a hazardous waste tag to the container. Clearly write "Aqueous Waste with this compound," list the concentration, and specify all other components of the solution.
-
Closure: Keep the waste container closed at all times, except when adding waste.[2][5]
-
Handling Contaminated Materials and Spills
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves, when handling this compound waste.
-
Spill Cleanup: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite or sand).
-
Disposal of Spill Debris: Carefully collect the absorbent material, spilled powder, and any contaminated cleaning materials. Place them in a sealed, properly labeled hazardous waste container.[1][7] All materials used for spill cleanup must be disposed of as hazardous waste.[1][7]
Arranging for Disposal
-
Contact EHS: Once your waste container is ready for disposal (typically when it is 90% full or has been stored for a specified time limit), contact your institution's EHS office to schedule a pickup.[4]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across the facility.[1] Wait for trained EHS staff to collect it from your designated accumulation area.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling MDL 72527
Essential Safety and Handling Guide for MDL 72527
This compound, a potent inhibitor of polyamine oxidase (PAO), is a valuable tool for researchers studying the roles of polyamines in various biological processes, including cancer and neurodegeneration.[1][2] Due to its chemical nature and biological activity, proper handling and disposal are paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is the dihydrochloride salt of N¹,N⁴-di-2,3-butadien-1-yl-1,4-butanediamine. A summary of its key properties is provided in the table below.
| Property | Value | Citations |
| CAS Number | 93565-01-6 | |
| Molecular Formula | C₁₂H₂₀N₂ · 2HCl | |
| Molecular Weight | 265.22 g/mol | |
| Appearance | White to brown powder | |
| Solubility | 15 mg/mL in H₂O | |
| Storage Temperature | Room temperature (powder); 4°C, sealed from moisture and light (powder); -80°C for 6 months or -20°C for 1 month (in solvent) |
Personal Protective Equipment (PPE) and Safe Handling
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation. Adherence to strict safety protocols is mandatory.
Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles | Must provide a complete seal around the eyes. |
| Hand Protection | Nitrile gloves | Ensure gloves are regularly inspected for tears or contamination. |
| Body Protection | Laboratory coat | Fully fastened to protect against skin exposure. |
| Respiratory Protection | Fume hood | All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of the powder. |
Step-by-Step Handling Protocol
-
Preparation and Area Inspection : Before handling this compound, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Have a chemical spill kit readily accessible.
-
Donning PPE : Put on a lab coat, followed by safety goggles and nitrile gloves.
-
Weighing and Solution Preparation :
-
Perform all weighing of the powdered this compound inside the fume hood to minimize inhalation risk.
-
Use a non-sparking spatula and a tared, sealed container for weighing.
-
To prepare solutions, slowly add the solvent to the pre-weighed this compound to avoid dust generation.
-
-
Experimental Use :
-
When using solutions of this compound, continue to wear all required PPE.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Post-Handling :
-
Thoroughly clean the work area and any equipment used.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
Wash hands thoroughly after removing gloves.
-
Safe Handling Workflow
Caption: A workflow diagram for the safe handling of this compound.
Experimental Protocols and Signaling Pathways
This compound has been utilized in numerous studies to elucidate the role of polyamine metabolism. A common application is in cell culture and animal models to study its effects on cellular signaling.
General Protocol for In Vitro Studies
This protocol is a general guideline and should be adapted for specific cell lines and experimental designs.
-
Cell Culture : Maintain the chosen cell line (e.g., human colon carcinoma cells SW480, SW620) under standard conditions.[3]
-
Preparation of this compound Stock Solution :
-
Under sterile conditions in a biological safety cabinet, dissolve this compound powder in sterile, cell culture-grade water or a suitable buffer to create a concentrated stock solution (e.g., 10 mM).
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
-
Treatment of Cells :
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired final concentration of this compound. Concentrations used in studies have ranged from micromolar to low millimolar, depending on the cell type and experimental duration.[3]
-
Include appropriate vehicle controls in the experimental design.
-
-
Assays : Following treatment, cells can be harvested for various downstream analyses, such as Western blotting to assess protein expression, or cell viability assays.
Signaling Pathway Affected by this compound
This compound, by inhibiting spermine oxidase (SMOX), has been shown to modulate cellular stress signaling pathways. In models of ischemic retinopathy, treatment with this compound has been observed to downregulate the P38/ERK1/2/STAT3 signaling pathway.[1]
Caption: this compound inhibits SMOX, leading to downregulation of the P38/ERK1/2/STAT3 pathway.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Collection
-
Solid Waste :
-
Unused or expired this compound powder should be disposed of as hazardous chemical waste. Do not mix with other waste streams.
-
Contaminated solid items (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Aqueous solutions containing this compound should be collected in a dedicated, sealed, and labeled hazardous liquid waste container.
-
Do not dispose of solutions containing this compound down the drain.[4]
-
-
Empty Containers :
-
Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., water).[5]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
After rinsing, the label on the container should be defaced or removed before disposal in regular laboratory glass waste.[5]
-
Disposal Procedure
-
Labeling : Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (irritant).
-
Storage : Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Pickup : Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste manifest and collection.[4]
References
- 1. Spermine oxidase inhibitor, this compound, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cytotoxic effects of the polyamine oxidase inactivator this compound to two human colon carcinoma cell lines SW480 and SW620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mtu.edu [mtu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
